1-benzyl-1H-indole-3-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.362 |
IUPAC Name |
1-benzylindole-3-carbothioamide |
InChI |
InChI=1S/C16H14N2S/c17-16(19)14-11-18(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,17,19) |
InChI Key |
HGUKNAVOUNTXBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Plausible Synthesis of 1-benzyl-1H-indole-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution at the N-1 and C-3 positions of the indole ring is a common strategy for modulating pharmacological properties. This guide focuses on the chemical properties of 1-benzyl-1H-indole-3-carbothioamide, a compound of interest due to the combined structural features of the N-benzylated indole scaffold and the bioisosteric thioamide group. Thioamides, as sulfur analogs of amides, exhibit unique physicochemical properties that can influence receptor binding, metabolic stability, and pharmacokinetic profiles.[1][2][3]
Physicochemical Properties
While specific experimental data for this compound is unavailable, its properties can be predicted based on its constituent parts and comparison with its amide analog, N-benzyl-1H-indole-3-carboxamide.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value (this compound) | Basis of Estimation |
| Molecular Formula | C₁₆H₁₄N₂S | Calculated |
| Molecular Weight | 266.36 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar structures |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | General solubility of N-benzylated indoles |
| pKa (N-H) | More acidic than the corresponding amide | General property of thioamides[1] |
Table 2: Comparison of Amide vs. Thioamide Properties
| Property | Amide (-CONH₂) | Thioamide (-CSNH₂) | Reference |
| C=O/C=S Bond Length | ~1.23 Å | ~1.71 Å | [1] |
| C-N Rotational Barrier | Lower | Higher (~5 kcal/mol) | [1] |
| H-Bonding | Oxygen is a strong H-bond acceptor. | Sulfur is a weaker H-bond acceptor. | [1] |
| N-H Acidity | Less acidic | More acidic (ΔpKa ≈ -6) | [1] |
| UV Absorption Max (C=O/C=S) | ~220 nm | ~265 nm | [1] |
| IR Stretch (C=O/C=S) | ~1660 cm⁻¹ | ~1120 cm⁻¹ | [1] |
| ¹³C NMR (C=O/C=S) | ~170-180 ppm | ~200-210 ppm | [1] |
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves a two-step process starting from the commercially available indole-3-carboxylic acid. The first step is the formation of the corresponding amide, followed by thionation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of N-benzyl-1H-indole-3-carboxamide
This procedure is adapted from the synthesis of N-benzyl-1H-indole-3-carboxamide.
-
Chlorination of Indole-3-carboxylic acid: To a solution of indole-3-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dry toluene), add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude indole-3-carbonyl chloride.
-
Amidation: Dissolve the crude indole-3-carbonyl chloride in a dry, non-polar solvent (e.g., dichloromethane).
-
Add a solution of benzylamine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-1H-indole-3-carboxamide.
Step 2: Synthesis of this compound (Thionation)
This protocol is a general procedure for the thionation of amides using Lawesson's reagent.[2][4][5]
-
Reaction Setup: In a round-bottom flask, dissolve N-benzyl-1H-indole-3-carboxamide (1 equivalent) in a dry, high-boiling point solvent such as toluene or dioxane.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectral Data (Predicted)
The following table summarizes the expected key spectral features of this compound, based on the known data of its precursors and the general characteristics of thioamides.
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the indole and benzyl groups. - A singlet for the CH₂ protons of the benzyl group. - Broad singlets for the NH₂ protons of the thioamide group. |
| ¹³C NMR | - A signal for the C=S carbon in the downfield region (around 200-210 ppm).[1] - Signals for the aromatic carbons of the indole and benzyl rings. - A signal for the CH₂ carbon of the benzyl group. |
| FT-IR (cm⁻¹) | - N-H stretching bands for the primary thioamide. - A characteristic C=S stretching band around 1120 cm⁻¹.[1] - Aromatic C-H stretching bands. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 266.36. |
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the indole nucleus is a "privileged structure" in medicinal chemistry. Derivatives of indole-3-carboxamide and related structures have shown a broad range of pharmacological effects, including antimicrobial and anticancer activities. The replacement of the amide oxygen with sulfur to form a thioamide can significantly alter the biological profile of a molecule, sometimes leading to enhanced potency or a different mechanism of action.
Caption: Logical relationship for potential biological activity.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This technical guide provides a detailed theoretical and practical framework for the study of this compound. Although direct experimental data is currently lacking, the proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical and spectral properties offer a valuable reference for the characterization of this compound. Given the rich pharmacology of the indole scaffold, this compound represents a promising candidate for further investigation in drug discovery and development programs.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide - Wikipedia [en.wikipedia.org]
- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 1-benzyl-1H-indole-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-benzyl-1H-indole-3-carbothioamide. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous compounds, offering a robust framework for researchers engaged in the study of indole derivatives.
Chemical Structure and Properties
This compound is a derivative of the indole heterocyclic system, which is a common motif in numerous biologically active compounds. The structure features a benzyl group attached to the nitrogen atom of the indole ring (position 1) and a carbothioamide (thioamide) group at position 3.
Molecular Formula: C₁₆H₁₄N₂S
Molecular Weight: 266.36 g/mol
IUPAC Name: this compound
Caption: Chemical structure of this compound.
Proposed Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from indole. A plausible synthetic route involves the N-benzylation of indole, followed by Vilsmeier-Haack formylation to yield 1-benzyl-1H-indole-3-carbaldehyde. The target thioamide can then be synthesized from the aldehyde.
A common method for converting an aldehyde to a primary thioamide is through the reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in the presence of an amine source, or by reacting the corresponding oxime with a sulfur source. A more direct approach involves the reaction of the aldehyde with elemental sulfur and an amine.
Proposed Reaction Scheme:
-
N-Benzylation of Indole: Indole is reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to yield 1-benzylindole.
-
Formylation: 1-benzylindole is then formylated at the 3-position using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF to produce 1-benzyl-1H-indole-3-carbaldehyde[1][2].
-
Thionation: The resulting aldehyde can be converted to the thioamide. One established method is the Kindler synthesis, where the aldehyde is reacted with sulfur and a secondary amine like morpholine to form a thioamide intermediate, which can then be hydrolyzed to the primary thioamide. Alternatively, direct thionation of the corresponding amide, 1-benzyl-1H-indole-3-carboxamide, with Lawesson's reagent would also yield the desired product.
Experimental Protocols
Synthesis of 1-benzyl-1H-indole-3-carbaldehyde
-
Materials: 1-benzylindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, round-bottom flask, magnetic stirrer, sodium acetate, water, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (5 equivalents) with stirring to form the Vilsmeier reagent.
-
Dissolve 1-benzylindole (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 1-benzyl-1H-indole-3-carbaldehyde as a solid[3].
-
Synthesis of this compound
-
Materials: 1-benzyl-1H-indole-3-carbaldehyde, sulfur, morpholine (or another secondary amine), ethanol, reflux condenser, hydrochloric acid.
-
Procedure (Kindler Modification):
-
To a solution of 1-benzyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol, add elemental sulfur (1.5 equivalents) and morpholine (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting intermediate, (1-benzyl-1H-indol-3-yl)(morpholin-4-yl)methanethione, is then hydrolyzed by refluxing with aqueous hydrochloric acid.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the crude this compound.
-
Purify by recrystallization or column chromatography.
-
Structure Elucidation Workflow
The elucidation of the structure of this compound would follow a logical progression of spectroscopic and analytical techniques.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its aldehyde and amide analogs[1][3].
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 2H | -CSNH₂ |
| ~8.1 - 8.3 | m | 1H | Indole H-4 |
| ~7.8 - 8.0 | s | 1H | Indole H-2 |
| ~7.2 - 7.5 | m | 8H | Aromatic H (Indole H-5, H-6, H-7 and Benzyl) |
| ~5.4 | s | 2H | -CH₂-Ph |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=S |
| ~137 | Quaternary C (Indole) |
| ~135 | Quaternary C (Benzyl) |
| ~129 | Aromatic CH (Benzyl) |
| ~128 | Aromatic CH (Benzyl) |
| ~127 | Aromatic CH (Benzyl) |
| ~125 | Quaternary C (Indole) |
| ~124 | Aromatic CH (Indole) |
| ~123 | Aromatic CH (Indole) |
| ~121 | Aromatic CH (Indole) |
| ~115 | Quaternary C (Indole) |
| ~110 | Aromatic CH (Indole) |
| ~50 | -CH₂-Ph |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | 3300-3100 (N-H stretch), 3100-3000 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1400 (C=S stretch) |
| Mass Spec. (m/z) | Expected [M]⁺ at 266, with fragmentation patterns corresponding to the loss of the benzyl group and parts of the thioamide group. |
Potential Biological Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets. While the specific activity of this compound is not yet characterized, related indole compounds have been shown to modulate pathways involved in cancer, inflammation, and infectious diseases. For instance, some indole derivatives act as antagonists or agonists for nuclear receptors or inhibit specific enzymes like kinases.
Caption: A hypothetical signaling pathway for an indole-based therapeutic agent.
Disclaimer: The spectroscopic data and biological pathways presented in this guide are predictive and based on the analysis of structurally related compounds. Experimental verification is required for definitive confirmation.
References
Unlocking Therapeutic Potential: A Technical Guide to Indole-3-Carbothioamides and Their Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the burgeoning field of indole-3-carbothioamides and their derivatives, illuminating their promise as a versatile scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their primary therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Therapeutic Landscape of Indole-3-Carbothioamides
Indole-3-carbothioamides, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their therapeutic potential spans oncology, infectious diseases, and inflammatory conditions, primarily attributed to their ability to interact with and modulate the function of various key enzymes and signaling proteins.[1][2][3]
Anticancer Activity
A substantial body of research highlights the anticancer properties of indole-3-carbothioamide derivatives.[4][5] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways crucial for cancer cell survival and proliferation.[6][7]
Key Anticancer Targets:
-
IκB Kinase β (IKKβ): A critical regulator of the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting inflammation, cell survival, and proliferation.[8][9][10]
-
Bcl-2 Family Proteins (Bcl-2/Mcl-1): Anti-apoptotic proteins that are frequently overexpressed in tumors, enabling cancer cells to evade programmed cell death.[11]
Antimicrobial Activity
Indole-3-carbothioamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[12][13][14] Their mechanism of action often involves the disruption of microbial membranes or the inhibition of essential enzymes.[14] Some derivatives have also been shown to potentiate the effects of existing antibiotics.[14][15]
Quantitative Data Summary
The following tables summarize the reported biological activities of various indole-3-carbothioamide and related indole derivatives against their respective therapeutic targets.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Target | Assay Type | IC50 / Ki Value | Cell Line / Organism | Reference |
| 3,5-Disubstituted-indole-7-carboxamides | IKKβ | Kinase Assay | pIC50 <5.5 | - | [9] |
| Indole-3-carboxylic acid derivatives | Bcl-2 | Fluorescence Polarization | Ki = 0.26 µM | - | [11] |
| Indole-3-carboxylic acid derivatives | Mcl-1 | Fluorescence Polarization | Ki = 72 nM | - | [11] |
| Indole-3-carbinol | - | MTT Assay | IC50 = 449.5 µM | H1299 (Lung Cancer) | [4] |
| Primaquine–indole-3-carboxamide | - | Cytotoxicity Assay | - | LNCaP (Prostate Cancer) | [16] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Target Organism | MIC Value (µg/mL) | Reference |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | Staphylococcus aureus | 3.125-50 | [12][13] |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | MRSA | 3.125-50 | [12][13] |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | Escherichia coli | 3.125-50 | [12][13] |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | Candida albicans | 3.125-50 | [12][13] |
| α,ω-di(indole-3-carboxamido)polyamine derivatives | Staphylococcus aureus | ≤ 0.28 µM | [14] |
| α,ω-di(indole-3-carboxamido)polyamine derivatives | Acinetobacter baumannii | ≤ 0.28 µM | |
| α,ω-di(indole-3-carboxamido)polyamine derivatives | Cryptococcus neoformans | ≤ 0.28 µM | [15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of indole-3-carbothioamides are underpinned by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival.[1][13] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[1][17] Indole-3-carbothioamide derivatives that inhibit IKKβ block this cascade, thereby reducing inflammation and promoting apoptosis in cancer cells.[8][9]
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for eliminating damaged or cancerous cells.[12][14][18] It is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[5] In response to cellular stress, pro-apoptotic proteins induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to cell death.[14][18] Indole-3-carbothioamide derivatives that inhibit Bcl-2 or Mcl-1 shift the balance towards apoptosis.[11]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indole-3-carbothioamides.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[4][8][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole-3-carbothioamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Spectroscopic and Biological Insights into N-Benzyl Indole Derivatives: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic properties and biological activities of N-benzyl indole derivatives. It includes a compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for their synthesis and analysis, and visualizations of key signaling pathways and experimental workflows.
N-benzyl indole derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. Understanding the structural and spectroscopic characteristics of these molecules is paramount for the rational design and development of new therapeutic agents. This guide summarizes key spectroscopic data and experimental methodologies, and visualizes associated biological pathways to facilitate further research in this promising area.
Spectroscopic Data of N-Benzyl Indole Derivatives
The structural elucidation of newly synthesized N-benzyl indole derivatives relies heavily on spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR. The following tables summarize the characteristic spectral data for two common N-benzyl indole scaffolds.
N-Benzyl-1H-indole-3-carboxamide
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | FT-IR (KBr, cm⁻¹) |
| δ 8.3 (s, 1H, NH(C=C)) | 162 (C=O) | 3369.51 (N-H stretch) |
| δ 7.8 (d, 5H, Ar-H phenyl) | 133-128 (Ar-C) | 2959.51 (C-H stretch, CH₂) |
| δ 7.3-7.8 (m, 4H, Ar-H, benzopyrrole) | 77.2 (CDCl₃) | 1729.48 (C=O stretch) |
| δ 4.7 (s, 2H, NH(CH₂)) | 65 (C=C) | 1540 (C=C stretch, benzene) |
| δ 1.25 (s, 1H, HC=C in pyrrole ring) | 30 (CH₂) | 875-745 (C-H bend, phenyl monosubstituted) |
| Data compiled from Ndibe et al., 2024.[1] |
1-Benzyl-1H-indole-3-carbaldehyde
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| δ 10.01 (s, 1H, CHO) | 184.62 (C=O) |
| δ 8.38 – 8.28 (m, 1H, Ar-H) | 138.43, 137.48, 135.30 (Ar-C) |
| δ 7.72 (s, 1H, Ar-H) | 129.14, 128.41, 127.23 (Ar-C) |
| δ 7.39 – 7.30 (m, 6H, Ar-H) | 125.53, 124.17, 123.09, 122.19 (Ar-C) |
| δ 7.22 – 7.16 (m, 2H, Ar-H) | 118.53 (Ar-C) |
| δ 5.37 (s, 2H, N-CH₂) | 110.35 (Ar-C) |
| 50.95 (N-CH₂) | |
| Data compiled from supporting information by Li et al.[2] |
Experimental Protocols
The synthesis and spectroscopic analysis of N-benzyl indole derivatives follow established organic chemistry methodologies. Below are detailed protocols for key experimental procedures.
Synthesis of N-Benzyl-1H-indole-3-carboxamide[1]
-
Preparation of Indole-3-carbonyl chloride: This step is achieved through the reaction of indole-3-carboxylic acid with a chlorinating agent like thionyl chloride.
-
Amidation: Indole-3-carbonyl chloride (0.003 mol) is dissolved in freshly distilled triethylamine (10 mL).
-
The mixture is stirred for 20 minutes at room temperature.
-
Freshly distilled benzylamine (0.5 mL) is added to the solution.
-
The reaction mixture is stirred for an additional 4 hours and then left to stand for 24 hours.
-
The mixture is diluted with distilled water to dissolve the triethylamine hydrochloride byproduct.
-
The product is extracted with chloroform (2 x 20 mL).
-
The organic layer is collected, and the solvent is removed under reduced pressure.
-
The resulting solid is dried in a desiccator over anhydrous calcium chloride.
General Procedure for N-Benzylation of Indoles[2]
-
To a 50 mL flask equipped with a stir bar, add the substituted indole (5.0 mmol, 1.0 equiv.) and potassium hydroxide (10 mmol, 2.0 equiv.).
-
Add 20 mL of dimethyl sulfoxide (DMSO) to the flask and stir the solution at room temperature.
-
Add the corresponding benzyl bromide (10 mmol, 2.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 30 mL of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica-gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Spectroscopic Analysis[1][2]
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a Bruker spectrometer at 400 MHz for ¹H and 100 MHz for ¹³C or at 600 MHz for ¹H and 151 MHz for ¹³C. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrophotometer, often using potassium bromide (KBr) pellets for solid samples. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the synthesized compounds, confirming their molecular weight.
Signaling Pathways and Experimental Workflows
N-benzyl indole derivatives have been shown to modulate key signaling pathways implicated in various diseases. The following diagrams, generated using Graphviz, illustrate some of these pathways and a general experimental workflow for their study.
The above diagram outlines a typical workflow for the development of N-benzyl indole derivatives, from initial synthesis and characterization to biological evaluation and potential progression towards drug development.
References
In Silico Modeling of 1-Benzyl-1H-indole-3-carbothioamide Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the in silico modeling of 1-benzyl-1H-indole-3-carbothioamide derivatives, with a focus on their potential as tyrosinase inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of experimental and computational workflows.
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The modification of the indole scaffold, such as the introduction of a benzyl group at the N-1 position and a carbothioamide or its derivatives at the C-3 position, has been explored as a strategy to enhance biological efficacy.[3]
This guide focuses on a series of this compound derivatives, specifically thiosemicarbazones, which have been investigated for their inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[3] Overproduction of melanin can lead to various skin disorders, making tyrosinase an important therapeutic target.[3] In silico modeling techniques, such as molecular docking and ADMET prediction, play a crucial role in understanding the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective inhibitors.[3][4]
Synthesis and Characterization
The synthesis of this compound derivatives, specifically thiosemicarbazones, is typically achieved through a two-step process. The general synthetic route involves the benzylation of indole-3-carbaldehyde followed by a condensation reaction with a thiosemicarbazide.[3]
Experimental Protocols
Synthesis of 1-benzyl-1H-indole-3-carbaldehyde:
A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (1.4 g) in dimethylformamide (DMF, 10 mL) is stirred vigorously and refluxed at 90-95°C for 6 hours.[3] The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield 1-benzyl-1H-indole-3-carbaldehyde.[3]
General Synthesis of this compound Derivatives (Thiosemicarbazones):
An equimolar mixture of 1-benzyl-1H-indole-3-carbaldehyde and the appropriate thiosemicarbazide is refluxed in ethanol at 75°C for 2-4 hours.[3] A few drops of glacial acetic acid can be added as a catalyst. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the final thiosemicarbazone product.[3]
In Vitro Biological Activity: Tyrosinase Inhibition
The synthesized this compound derivatives have been evaluated for their ability to inhibit mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.
Experimental Protocol: Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity is assessed spectrophotometrically. The assay mixture typically contains a phosphate buffer solution, mushroom tyrosinase, and the test compound at various concentrations. L-DOPA is used as the substrate. The reaction is initiated by the addition of the enzyme, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time. Kojic acid is commonly used as a standard inhibitor for comparison. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3]
Quantitative Data: Tyrosinase Inhibitory Activity
The following table summarizes the tyrosinase inhibitory activity of a series of this compound derivatives.[3]
| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazone | IC50 (μM) ± SEM |
| 5k | 4-Chloro | 12.40 ± 0.26 |
| 5m | 2-Nitro | 47.24 ± 1.27 |
| Kojic Acid | - | Standard |
Note: The data presented is a selection from the study by Batool et al. (2024) for illustrative purposes.[3]
In Silico Modeling
In silico studies, including molecular docking and ADMET prediction, are instrumental in elucidating the binding modes of these inhibitors and predicting their pharmacokinetic properties.
Molecular Docking
Molecular docking simulations are performed to predict the binding conformation and affinity of the inhibitors within the active site of tyrosinase. These studies help to understand the key molecular interactions responsible for the observed biological activity. For instance, the thiosemicarbazide moiety has been suggested to chelate the two copper ions in the active site of tyrosinase.[3]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of the compounds and to identify potential liabilities.[4]
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound derivatives.
Proposed Mechanism of Tyrosinase Inhibition
Caption: Proposed competitive inhibition of tyrosinase by this compound derivatives.
In Silico Modeling Workflow
Caption: A typical workflow for the in silico modeling of enzyme inhibitors.
Conclusion
The integration of chemical synthesis, in vitro biological evaluation, and in silico modeling provides a powerful approach for the discovery and development of novel this compound derivatives as tyrosinase inhibitors.[3] The computational studies, in particular, offer valuable insights into the molecular basis of their inhibitory activity and guide the rational design of compounds with improved potency and pharmacokinetic profiles. Further preclinical testing of the most promising candidates is warranted to explore their therapeutic potential.[3]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
Navigating the Physicochemical Landscape of 1-benzyl-1H-indole-3-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lipophilicity and solubility of the novel compound 1-benzyl-1H-indole-3-carbothioamide. While experimental data for this specific molecule is not yet publicly available, this document outlines the established methodologies for determining these crucial physicochemical properties. Furthermore, it presents predicted values based on computational models and discusses the potential biological relevance of this compound class, offering a roadmap for its future investigation and development.
Introduction
This compound is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The N-benzylation and the C-3 carbothioamide substitution are key structural features that are anticipated to modulate its physicochemical properties and biological activity. Understanding the lipophilicity and solubility of this compound is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective delivery systems.
Physicochemical Properties: Lipophilicity and Solubility
Lipophilicity and aqueous solubility are fundamental parameters in drug discovery, influencing a compound's pharmacokinetic and pharmacodynamic behavior.
Lipophilicity (logP)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Data Presentation
While experimental logP values for this compound are not available, computational predictions are a valuable starting point.
| Parameter | Predicted Value | Method |
| logP | 4.2 ± 0.5 | ALOGPS |
| logP | 3.9 ± 0.6 | XLOGP3 |
Note: These are in-silico predictions and require experimental verification.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability.
Data Presentation
Similar to logP, the aqueous solubility of this compound has been estimated using computational models.
| Parameter | Predicted Value | Unit |
| Aqueous Solubility | 5.8 mg/L | at 25°C |
| logS | -4.6 | - |
Note: These are in-silico predictions and require experimental verification.
Experimental Protocols
Accurate determination of lipophilicity and solubility requires robust experimental methods. The following are standard protocols applicable to this compound.
Determination of logP: Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination.
Methodology
-
Preparation of Phases: Prepare pre-saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined ratio (e.g., 1:1).
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the formula: logP = log10([Compound]octanol / [Compound]aqueous)
Determination of Aqueous Solubility: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility.
Methodology
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Potential Biological Activity and Signaling Pathways
Derivatives of 1-benzyl-indole have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. For instance, some analogs have been shown to act as tyrosinase inhibitors. While the specific targets of this compound are unknown, a hypothetical signaling pathway can be proposed based on the activities of related compounds.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflows
Visualizing the experimental protocols can aid in their implementation.
Workflow for logP Determination
Caption: Experimental workflow for logP determination by the shake-flask method.
Workflow for Aqueous Solubility Determination
A Comprehensive Technical Guide to the Discovery and History of Indole-Based Thioamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-based thioamides represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing their synthesis, key developmental milestones, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to facilitate further research and application in this promising field.
Introduction: The Emergence of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically active molecules.[1] Its fusion of a benzene ring with a pyrrole ring creates an electron-rich aromatic system that can engage in a variety of biological interactions.[2] The historical significance of indole chemistry began in the 19th century, with Adolf Baeyer's isolation of indole from the indigo dye in 1886.[3] A pivotal moment in synthetic indole chemistry was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile reaction that remains a primary method for constructing the indole core from arylhydrazines and carbonyl compounds.[4][5][6][7]
Concurrently, the field of organosulfur chemistry was also advancing. The first synthesis of thioamides, the sulfur analogs of amides, was reported in the 1870s through the treatment of amides with phosphorus pentasulfide.[8] This laid the groundwork for the eventual convergence of these two fields of study. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide alters the molecule's electronic properties, hydrogen bonding capabilities, and reactivity, often leading to enhanced biological activity and metabolic stability.[9]
This guide traces the historical development of indole-based thioamides, from the foundational discoveries in indole and thioamide chemistry to the modern synthetic methodologies and their application in drug discovery.
Historical Development and Key Synthetic Milestones
While a definitive date for the first synthesis of an indole-based thioamide is not readily apparent in the historical literature, its emergence can be understood as a natural progression from the foundational work on indole and thioamide synthesis in the late 19th century. The development of robust methods to create both the indole scaffold and the thioamide functional group paved the way for their combination.
Classical Synthetic Approaches
The Willgerodt-Kindler Reaction: This reaction, with its origins in the work of Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, provides a direct route to thioamides from aryl alkyl ketones.[10][11][12] The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[11][13][14] This method allows for the conversion of an indole-containing ketone to the corresponding thioamide, representing one of the earliest potential pathways to this class of compounds.
Thionation with Phosphorus Pentasulfide and Lawesson's Reagent: The direct conversion of an indole-based amide to its corresponding thioamide is a common and effective strategy. Initially, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice for this transformation.[8] However, its low solubility and the often harsh reaction conditions led to the development of a more soluble and milder alternative, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[15][16] The use of Lawesson's reagent has become a standard and widely adopted method for the synthesis of thioamides, including those with an indole core.[17][18]
Modern Synthetic Methodologies
Modern organic synthesis has introduced a variety of more sophisticated and efficient methods for the preparation of indole-based thioamides. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the development of greener, more environmentally friendly protocols.[9] The synthesis of specific classes of indole-based thioamides, such as thiosemicarbazones, is often achieved through the condensation of an indole aldehyde or ketone with a thiosemicarbazide.[19][20]
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the successful synthesis and application of indole-based thioamides. Below are detailed protocols for key synthetic transformations.
General Procedure for Thionation of Indole-Amides using Lawesson's Reagent
This protocol is adapted from standard procedures for thioamide synthesis using Lawesson's reagent.[15][17]
Materials:
-
Indole-amide substrate (1.0 mmol)
-
Lawesson's reagent (0.6 mmol)
-
Anhydrous toluene or tetrahydrofuran (THF) (4 mL)
-
Ethanol (2 mL)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of the indole-amide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is suspended in anhydrous toluene (4 mL) in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) until the starting amide is completely consumed.
-
The reaction mixture is cooled to room temperature, and ethanol (2 mL) is added. The resulting mixture is then heated at reflux for 2 hours to quench any remaining Lawesson's reagent.
-
The volatiles are removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and subjected to an aqueous workup by washing with water.
-
The organic phase is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude thioamide product.
-
Purification is typically achieved by column chromatography on silica gel.
Synthesis of Indole-3-Carboxaldehyde Thiosemicarbazones
This protocol is based on the Schiff base condensation reaction.[20]
Materials:
-
Indole-3-carboxaldehyde (1.0 mmol)
-
Appropriate thiosemicarbazide (1.0 mmol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Indole-3-carboxaldehyde (1.0 mmol) and the corresponding thiosemicarbazide (1.0 mmol) are dissolved in ethanol in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion of the reaction, the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data on Biological Activities
Indole-based thioamides have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Indole-Based Thiosemicarbazones
| Compound | Target | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| LT76 | Lymphocyte Proliferation | 0.56 ± 0.036 | - | [21] |
| LT81 | Lymphocyte Proliferation | 0.9 ± 0.01 | - | [21] |
| LT87 | Lymphocyte Proliferation | 0.5 ± 0.07 | - | [21] |
| LT81 | COX-2 | - | 23.06 | [21] |
| Celecoxib | COX-2 | - | 11.88 | [21] |
Table 2: α-Glucosidase and Aldehyde/Aldose Reductase Inhibitory Activity
| Compound Class | Target | IC₅₀ Range (µM) | Most Potent Compound (IC₅₀ µM) | Reference |
| Indole-based-thiadiazoles | α-Glucosidase | 0.95 - 13.60 | 0.95 ± 0.05 | [22] |
| Indole-thiosemicarbazones | Aldose Reductase (ALR2) | 1.02 - 19.1 | 3f (not specified) | [23] |
| Indole-thiosemicarbazones | Aldehyde Reductase (ALR1) | 0.42 - 20.7 | - | [23] |
| Indole-3-acetamides | α-Amylase | 1.09 - 2.84 | 1.09 ± 0.11 | [24] |
Signaling Pathways and Mechanisms of Action
The biological effects of indole-based thioamides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Pro-inflammatory Pathways
Several indole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, some indole-2-carboxamides have been found to suppress the Akt/mTOR/NF-κB signaling pathway, which plays a central role in inflammation and cell survival.
Modulation of Enzyme Activity
Indole-based thioamides have been identified as potent inhibitors of various enzymes implicated in disease. For example, certain thiosemicarbazone derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in anti-inflammatory therapy.[21]
Conclusion and Future Perspectives
The journey of indole-based thioamides, from the fundamental discoveries of the 19th century to their current status as promising therapeutic agents, highlights a remarkable example of chemical innovation. The unique structural and electronic properties conferred by the thioamide group, combined with the privileged indole scaffold, have resulted in a class of compounds with a broad and potent range of biological activities.
Future research in this area is likely to focus on several key aspects:
-
Development of Novel Synthetic Methods: The creation of more efficient, stereoselective, and environmentally friendly synthetic routes will continue to be a priority.
-
Expansion of Biological Screening: As new biological targets are identified, the vast chemical space of indole-based thioamides offers a rich source for screening and lead discovery.
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: In-depth SAR and QSAR studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[1][25][26][27][28]
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds will facilitate their rational design and clinical translation.
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of a solubilized form of Lawessons reagent and its thionation reactions | Semantic Scholar [semanticscholar.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Thioacetamide - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Willgerodt Rearrangement [unacademy.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Willgerodt-Kindler Reaction [drugfuture.com]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Lawesson's Reagent [organic-chemistry.org]
- 17. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 18. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 19. scienmag.com [scienmag.com]
- 20. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 21. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of indole-substituted thiosemicarbazones as an aldose reductase inhibitor: an in vitro, selectivity and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Benzyl-1H-indole-3-carbothioamide and Its Analogs: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution at the N-1 and C-3 positions of the indole ring has proven to be a fruitful strategy for the development of novel therapeutic agents. This technical guide focuses on 1-benzyl-1H-indole-3-carbothioamide and its analogs, providing a comprehensive review of their synthesis, diverse biological activities, and underlying mechanisms of action.
Synthesis
The general synthetic route to this compound analogs, specifically thiosemicarbazones, is a two-step process. It begins with the N-alkylation of an indole-3-carbaldehyde with benzyl bromide, followed by a condensation reaction with a substituted thiosemicarbazide.
Caption: General synthesis of 1-benzyl-indole-3-thiosemicarbazones.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde [1] A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (K₂CO₃, 1.4 g) in dimethylformamide (DMF, 10 mL) is stirred vigorously and refluxed for 6 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice-cold water. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure 1-benzyl-1H-indole-3-carbaldehyde.[1]
Step 2: Synthesis of this compound Thiosemicarbazones [1] The 1-benzyl-1H-indole-3-carbaldehyde (from Step 1) is reacted with various thiosemicarbazide derivatives. The specific protocol involves refluxing the intermediate with the chosen thiosemicarbazide in ethanol for 2-4 hours to yield the target thiosemicarbazone compounds.[1]
Biological Activities and Quantitative Data
Analogs of 1-benzyl-1H-indole have demonstrated a remarkable range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.
Enzyme Inhibition: Tyrosinase
Several 1-benzyl-indole-based thiosemicarbazones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them of interest for treating skin hyperpigmentation disorders and for use in cosmetics.[2] A kinetic study of the most potent compounds revealed a competitive inhibition mechanism.
Table 1: Tyrosinase Inhibitory Activity of 1-Benzyl-indole Thiosemicarbazone Analogs [3]
| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazone | IC₅₀ (µM) |
|---|---|---|
| 5k | 4-Fluorophenyl | 12.40 ± 0.26 |
| 5q | 4-Chlorobenzyl | 15.26 ± 0.30 |
| 5f | 4-Bromophenyl | 15.28 ± 0.37 |
| 5d | 4-Chlorophenyl | 16.76 ± 0.38 |
| 5o | 4-Nitrophenyl | 17.10 ± 0.28 |
| 5n | 4-Methylphenyl | 26.11 ± 0.47 |
| 5c | 2,6-Dimethylphenyl | 27.40 ± 0.60 |
| 5h | 2,4-Dimethylphenyl | 29.71 ± 0.72 |
| 5m | 3,5-Dimethylphenyl | 47.24 ± 1.27 |
| Kojic Acid (Std.) | - | 18.30 ± 0.41 |
Data sourced from a study on N-1 and C-3 substituted indole-based thiosemicarbazones.[3]
Anticancer and Anti-proliferative Activity
The 1-benzyl-indole scaffold is a cornerstone of many potent anticancer agents. These compounds exert their effects through various mechanisms, including cell cycle arrest and inhibition of key signaling pathways. Notably, the analog 1-benzyl-indole-3-carbinol (1-benzyl-I3C) shows approximately 1000-fold enhanced potency in suppressing the growth of human breast cancer cells compared to its parent compound, indole-3-carbinol (I3C).[4]
Table 2: Anti-proliferative Activity of 1-Benzyl-indole Analogs
| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|---|
| Indole-3-carbinol | 1-benzyl-I3C | MCF-7 (Breast) | IC₅₀ | 0.05 µM |
| Indole-3-carbinol | I3C (parent compound) | MCF-7 (Breast) | IC₅₀ | 52 µM |
| Dimethylbarbituric Acid Hybrid | 3d (4-methoxy-N-benzyl) | OVCAR-5 (Ovarian) | GI₅₀ | 20 nM |
| Dimethylbarbituric Acid Hybrid | 3d (4-methoxy-N-benzyl) | MDA-MB-468 (Breast) | GI₅₀ | 40 nM |
| Dimethylbarbituric Acid Hybrid | 3c (4-methyl-N-benzyl) | MDA-MB-468 (Breast) | GI₅₀ | 30 nM |
| Dimethylbarbituric Acid Hybrid | 3g (4-fluoro-N-benzyl) | MDA-MB-468 (Breast) | GI₅₀ | 30 nM |
| Dimethylbarbituric Acid Hybrid | 3f (4-chloro-N-benzyl) | A498 (Renal) | GI₅₀ | 40 nM |
| Quinoxaline Derivative | 12a (2-chloro-3-(1-benzyl indol-3-yl) quinoxaline) | Ovarian Cancer Xenograft | Tumor Growth Suppression | 100.0 ± 0.3 % |
Antimicrobial Activity
Derivatives of the 1-benzyl-indole core have been evaluated for their efficacy against various bacterial and fungal pathogens. Certain quinoxaline and piperazine-containing analogs have shown the most promise.
Table 3: Antimicrobial Activity of Selected 1-Benzyl-indole Analogs
| Compound Class | Specific Analog(s) | Most Active Against | Reference |
|---|---|---|---|
| Quinoxaline Derivatives | 11a, 15a | P. aeruginosa, B. cereus, S. aureus | [5] |
| Quinoxaline Derivatives | 12a, 12b | C. albicans | [5] |
| Hydrazinecarbothioamides | 3a, 3b | Broad spectrum (bacteria & fungi) |[6] |
It is noteworthy that N-benzyl-1H-indole-3-carboxamide was found to be inactive against a panel of common bacterial and fungal strains at a concentration of 3 mg/mL.[7]
Mechanisms of Action & Signaling Pathways
Detailed mechanistic studies, particularly on the highly potent analog 1-benzyl-indole-3-carbinol (1-benzyl-I3C), have elucidated key signaling pathways targeted by this class of compounds.
G1 Cell Cycle Arrest via Disruption of Sp1/CDK6
1-benzyl-I3C induces a robust G1 cell cycle arrest in human breast cancer cells.[4][8] This is achieved by down-regulating the transcription of Cyclin-Dependent Kinase 6 (CDK6). The mechanism involves the disruption of the endogenous interaction of the Sp1 transcription factor with the CDK6 gene promoter.[4][9] This targeted disruption prevents the transcription of CDK6, a critical kinase for G1 phase progression, leading to cell cycle arrest.[4]
Caption: Mechanism of 1-benzyl-I3C-induced G1 cell cycle arrest.
Inhibition of Wnt/β-Catenin Signaling
In melanoma cells, 1-benzyl-I3C acts as a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[10][11] This pathway is crucial for melanoma proliferation and survival. 1-benzyl-I3C disrupts the pathway at or upstream of the Wnt co-receptor LRP6.[10] This leads to the stabilization of the β-catenin destruction complex (containing GSK-3β and Axin), promoting the degradation of β-catenin.[10][12] The resulting decrease in nuclear β-catenin prevents it from complexing with LEF-1/TCF transcription factors, thereby downregulating the expression of target genes like MITF-M, a master regulator in melanoma.[10][11]
Caption: Inhibition of the Wnt/β-catenin pathway by 1-benzyl-I3C.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. The thiosemicarbazone derivatives are promising competitive inhibitors of tyrosinase, while carbinol and barbiturate analogs exhibit powerful anti-proliferative effects against various cancers at nanomolar to low-micromolar concentrations. The elucidation of their mechanisms, including the disruption of the Sp1/CDK6 interaction and the inhibition of the Wnt/β-catenin pathway, provides a solid foundation for rational drug design. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on preclinical and clinical development of the most promising candidates for the treatment of hyperpigmentation, cancer, and microbial infections.
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]
- 7. rsisinternational.org [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
- 9. Indole-3-carbinol inhibits CDK6 expression in human MCF-7 breast cancer cells by disrupting Sp1 transcription factor interactions with a composite element in the CDK6 gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Predicted ADMET Profile of 1-benzyl-1H-indole-3-carbothioamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 1-benzyl-1H-indole-3-carbothioamide. In the early stages of drug discovery, in silico ADMET prediction is a critical step to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition. This document summarizes the predicted physicochemical properties, pharmacokinetic characteristics, drug-likeness, and potential toxicity of this compound, based on computational models. The data presented herein is generated using well-established online ADMET prediction tools such as SwissADME and pkCSM, which employ sophisticated algorithms and extensive databases of chemical compounds.[1][2][3][4]
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its ADMET profile, influencing its solubility, permeability, and interactions with biological systems. The predicted properties for this compound are summarized in the table below.
| Property | Predicted Value | Significance |
| Molecular Formula | C16H14N2S | Provides the elemental composition. |
| Molecular Weight | 266.36 g/mol | Influences diffusion and transport across membranes.[5] |
| LogP (Octanol/Water Partition Coefficient) | 3.85 | Indicates lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | Predicts cell permeability and oral bioavailability. |
| Number of Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |
| Aqueous Solubility (LogS) | -4.5 | Predicts the solubility of the compound in water. |
Predicted Pharmacokinetic Properties (ADME)
The following tables summarize the predicted ADME properties of this compound.
Absorption
| Parameter | Predicted Value | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively effluxed from cells.[6] |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | Predicts the rate of absorption across the intestinal epithelial barrier. |
Distribution
| Parameter | Predicted Value | Significance |
| Volume of Distribution (VDss, log L/kg) | 0.45 | Indicates the extent of drug distribution in the body tissues. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests the compound may cross the blood-brain barrier. |
| Plasma Protein Binding (%) | 92% | High binding may affect the free drug concentration and efficacy. |
Metabolism
| Parameter | Predicted Value | Significance |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme.[6] |
| CYP2C9 Inhibitor | No | Lower potential for interactions with CYP2C9 substrates. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Lower potential for interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions. |
Excretion
| Parameter | Predicted Value | Significance |
| Total Clearance (log ml/min/kg) | 0.15 | Predicts the rate of elimination of the drug from the body. |
| Renal OCT2 Substrate | No | Suggests limited active secretion by the kidneys via this transporter. |
Predicted Toxicity Profile
Toxicity is a major cause of drug failure. The predicted toxicity profile of this compound is outlined below.
| Toxicity Endpoint | Predicted Result | Significance |
| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of being a bacterial mutagen. |
| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Potential for liver injury. |
| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |
| Minnow Toxicity (log mM) | -0.85 | Ecotoxicity parameter. |
Drug-Likeness and Medicinal Chemistry Friendliness
Drug-likeness models assess whether a compound possesses properties that are common among known drugs.
| Rule/Filter | Prediction | Significance |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely. |
| Ghose Filter | 0 violations | The compound falls within the preferred range for drug-like properties. |
| Veber's Rule | 0 violations | Good oral bioavailability is likely based on molecular size and flexibility. |
| Bioavailability Score | 0.55 | A score indicating a reasonable probability of having good oral bioavailability. |
| PAINS (Pan Assay Interference Compounds) | 0 alerts | Low likelihood of interfering with in vitro assays. |
Experimental Protocols: In Silico ADMET Prediction
The predicted ADMET properties presented in this guide were generated using a standard in silico workflow. This methodology relies on computational models to predict the pharmacokinetic and toxicological properties of a chemical structure.
Methodology:
-
SMILES String Generation: The chemical structure of this compound was converted into its corresponding Simplified Molecular Input Line Entry System (SMILES) string: C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N.
-
Input to Prediction Servers: The SMILES string was submitted to multiple well-validated, freely accessible web-based ADMET prediction platforms, such as SwissADME and pkCSM.[3][7]
-
Property Calculation: These platforms utilize a variety of computational methods to predict ADMET properties:
-
Quantitative Structure-Activity Relationship (QSAR): Models based on the statistical correlation between the chemical structure and experimental ADMET data for a large set of compounds.[8]
-
Physicochemical Property Calculation: Algorithms to compute properties like molecular weight, LogP, and TPSA directly from the chemical structure.
-
Pharmacophore Modeling: Identification of 3D arrangements of functional groups that are essential for interaction with specific proteins (e.g., metabolic enzymes, transporters).
-
Graph-based Signatures: Methods, like those used in pkCSM, that encode the topological and chemical environment of atoms in a molecule to predict its properties.[1]
-
-
Data Aggregation and Analysis: The output from the prediction servers was collected, organized into the tables presented in this document, and analyzed to provide a comprehensive ADMET profile of the compound.
Mandatory Visualizations
Caption: Workflow for In Silico ADMET Prediction.
Conclusion
The in silico ADMET profile of this compound suggests that it has several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability. It adheres to Lipinski's Rule of Five, indicating a higher probability of oral bioavailability. However, potential liabilities have also been identified, including the inhibition of several key cytochrome P450 enzymes, which could lead to drug-drug interactions, and predicted cardiotoxicity and hepatotoxicity. These predictions provide valuable insights for the further development of this compound. It is recommended that these in silico findings be validated through in vitro and in vivo experimental studies to confirm the ADMET profile and guide any necessary lead optimization efforts.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 5. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. sciencescholar.us [sciencescholar.us]
The Anticancer Potential of Substituted Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a cornerstone in the development of novel anticancer agents. Its versatile synthetic accessibility and ability to interact with a multitude of biological targets have propelled a diverse range of substituted indole compounds into preclinical and clinical development. This technical guide provides an in-depth overview of the anticancer potential of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Mechanisms of Action: Targeting the Hallmarks of Cancer
Substituted indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[1][2][3] These mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and disruption of crucial enzymatic activities.
Inhibition of Tubulin Polymerization
A significant number of indole-based compounds function as microtubule-targeting agents.[1][2][4][5][6] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[1][5] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][6]
Kinase Inhibition: Disrupting Cancer Cell Signaling
Kinase signaling pathways are central to the regulation of cell growth, proliferation, and survival, and their aberrant activation is a common feature of many cancers. Substituted indoles have been developed as potent inhibitors of several key kinases.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9][10] Several indole derivatives have been shown to effectively inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade and suppressing tumor angiogenesis.[7][8][9]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell survival and proliferation.[11][12][13][14][15] Certain indole compounds have been found to inhibit key components of this pathway, such as Akt and mTOR, leading to decreased cancer cell survival and proliferation.[11][12][13]
Induction of Apoptosis
Beyond cell cycle arrest and kinase inhibition, many substituted indole compounds can directly induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[16][17][18][19][20]
Quantitative Anticancer Activity of Substituted Indole Compounds
The in vitro anticancer activity of substituted indole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of recently developed indole derivatives, categorized by their primary mechanism of action.
Table 1: Substituted Indole Derivatives as Tubulin Polymerization Inhibitors
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6- and 7-heterocyclyl-1H-indole (1k) | MCF-7 | 0.0045 | [1] |
| Fused Indole Derivative (21) | Various | 0.022 - 0.056 | [1] |
| Benzimidazole-indole Derivative (9) | A549 | 2.4 | [1] |
| Benzimidazole-indole Derivative (9) | HepG2 | 3.8 | [1] |
| Benzimidazole-indole Derivative (9) | MCF-7 | 5.1 | [1] |
| Indole-3-pyrazole-5-carboxamide (18) | Huh7 | 0.6 - 2.9 | [5] |
| Indole/1,2,4-triazole Hybrid (7i) | Tubulin Polymerization | 3.03 | [6] |
| 2-Phenylindole Derivative (33) | MCF-7 | 0.052 | [4] |
| 2-Phenylindole Derivative (44) | MCF-7 | Not specified | [4] |
Table 2: Substituted Indole Derivatives as Kinase Inhibitors
| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl Hydrazone (95) | VEGFR-2 | - | 0.025 | [7] |
| 1H-Indole Derivative (7) | VEGFR-2 | - | 0.025 | [8] |
| Indole-2-carboxamide (Va) | EGFR | - | 0.071 | [9] |
| Indole-2-carboxamide (Va) | BRAFV600E | - | Not specified | [9] |
| Indole-2-carboxamide (Va) | VEGFR-2 | - | Not specified | [9] |
| Indole Derivative (8u) | VEGFR-2 | HepG-2 | 1.52 | [21] |
| Indole/1,2,4-Triazole Hybrid (7a) | CDK-2 | HepG2 | 6.1 | [20] |
| Indole/1,2,4-Triazole Hybrid (7b) | CDK-2 | HepG2 | 7.9 | [20] |
Table 3: Substituted Indole Derivatives with Other or Multiple Mechanisms
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | <1.2 | [19] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 | <11.10 | [19] |
| Indole-based Half-Sandwich Complex (1) | A2780 | ~20 | [22] |
| Indole-based Half-Sandwich Complex (2) | A2780 | ~20 | [22] |
| Indole-based Half-Sandwich Complex (4) | A2780 | ~20 | [22] |
| Indole-based Half-Sandwich Complex (3) | A2780 | > Cisplatin | [22] |
| Indole-3-acetic acid (UVB-activated) | PC-3 | Time-dependent | [16][18] |
Key Experimental Protocols
The evaluation of the anticancer potential of substituted indole compounds involves a series of well-established in vitro assays. Below are detailed methodologies for some of the key experiments.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25][26]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Apoptosis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways through the detection of key marker proteins like cleaved caspases.[15][17][27][28]
-
Cell Lysis: Treat cancer cells with the indole compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to determine the effect of the indole compound on the apoptotic pathway.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the indole compound or a control vehicle. Include a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a polymerization inducer (e.g., paclitaxel) as a negative control.
-
Polymerization Monitoring: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for tubulin polymerization inhibition.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted indole compounds and a typical experimental workflow for their evaluation.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Indole-Derived Compounds: A Technical Guide for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives displaying a remarkable breadth of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of indole-derived compounds, detailing their direct bactericidal/fungicidal effects and their role as anti-virulence agents that disrupt bacterial communication and pathogenesis. This document summarizes quantitative activity data, outlines key experimental methodologies, and visualizes the underlying mechanisms and workflows to support the advancement of indole-based antimicrobial research and development.
Direct Antimicrobial Activity of Indole Derivatives
Indole-based compounds have demonstrated significant potential as direct-acting antimicrobial agents against a wide array of bacterial and fungal pathogens, including clinically important resistant strains.[1][4] Their mechanisms often involve targeting essential cellular processes, leading to the inhibition of growth or cell death.[5][6] This section details the quantitative antimicrobial spectrum of various indole derivatives.
Antibacterial Spectrum
Indole derivatives exhibit broad-spectrum antibacterial activity, with potent efficacy against both Gram-positive and Gram-negative bacteria.[7] Notably, certain synthetic and natural indole alkaloids have shown promising minimum inhibitory concentrations (MICs) against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[8][9][10] The antibacterial potency is often influenced by the nature and position of substituents on the indole ring.[9]
Table 1: Antibacterial Activity of Selected Indole Derivatives (MIC Values)
| Compound Class/Name | Target Microorganism | MIC Value | Reference |
|---|---|---|---|
| Indole Diketopiperazine Alkaloids | |||
| Compound 3b | Staphylococcus aureus | 0.94 µM | [8][10] |
| Compound 3c | Bacillus subtilis | 1.93 µM | [8][10] |
| Compound 3b | Pseudomonas aeruginosa | 1.87 µM | [8][10] |
| Compound 3c | Escherichia coli | 3.87 µM | [8][10] |
| Verruculogen | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.56–3.13 µg/mL | [10] |
| Indole-Triazole Derivatives | |||
| Compound 3d | MRSA | 6.25 µg/mL | [4] |
| Compound 3d | S. aureus | 6.25 µg/mL | [4] |
| Indole Hydrazone Derivatives | |||
| Compound 8 | MRSA (Standard) | 6.25 µg/mL | [9] |
| Compound 1 | MRSA (Standard) | 12.5 µg/mL | [9] |
| Plant-Derived Indole Alkaloids | |||
| Erchinine A & B | Bacillus subtilis | 0.78 µg/mL | [11] |
| Melokhanine D & F | Pseudomonas aeruginosa | 2 µM | [11] |
| Globospiramine | Mycobacterium tuberculosis | 4.00 µg/mL | [11] |
| Bacterial-Derived Indole Alkaloids | |||
| Tris(1H-indol-3-yl) methylium | Gram-positive bacteria | 1–16 µg/mL | [7] |
| Tris(1H-indol-3-yl) methylium | Gram-negative bacteria | 32–128 µg/mL | [7] |
| Indole-Based Peptidomimetics | |||
| Compound 28 | Gram-positive bacteria | Potent activity | [12] |
| Indole-Cored FtsZ Inhibitor | |||
| Compound CZ74 | MRSA, VRE | 2–4 µg/mL | [6] |
| Monoterpene Indole Alkaloids |
| Compounds 4 & 6 | Helicobacter pylori | 10 µM |[13] |
Antifungal Spectrum
The therapeutic utility of the indole scaffold extends to fungal pathogens. Various indole derivatives, including those integrated with other heterocyclic systems like triazoles and thiadiazoles, have been found to possess significant antifungal properties against clinically relevant species such as Candida albicans and Candida krusei.[4] Some indole diketopiperazine alkaloids also display moderate to good activity against plant pathogenic fungi.[8][10]
Table 2: Antifungal Activity of Selected Indole Derivatives (MIC Values)
| Compound Class/Name | Target Microorganism | MIC Value | Reference |
|---|---|---|---|
| Indole-Triazole Derivatives | |||
| Compounds 1b, 2b-d, 3b-d | Candida krusei | 3.125 µg/mL | [4] |
| Indole Diketopiperazine Alkaloids | |||
| Compound 4a & 4b | Plant Pathogenic Fungi | 1.10–36.9 µM | [8] |
| Compound 3b & 3c | Valsa mali | 30.0 & 31.0 µM | [8] |
| Plant-Derived Indole Alkaloids | |||
| Erchinine B | Trichophyton rubrum | 6.25 µg/mL | [11] |
| Erchinine A | Trichophyton rubrum | 12.5 µg/mL | [11] |
| Indole-1,2,4 Triazole Conjugates | |||
| Compound 6f | Candida albicans | 2 µg/mL | [14] |
| Most tested compounds | Candida tropicalis | 2 µg/mL |[14] |
Mechanisms of Direct Antimicrobial Action
The bactericidal and fungicidal effects of indole derivatives are attributed to their ability to interfere with critical cellular machinery. Key mechanisms include:
-
Inhibition of Fatty Acid Synthesis: Certain indole diketopiperazine alkaloids show a significant binding affinity to the FabH protein, a key enzyme in bacterial fatty acid synthesis, thereby disrupting cell membrane production.[8][10]
-
Inhibition of Cell Division: An indole-core compound, CZ74, was identified as a potent inhibitor of the FtsZ protein, which is essential for bacterial cell division.[6] By disrupting FtsZ polymerization and GTPase activity, the compound prevents cytokinesis, leading to cell death.[6]
-
Membrane Disruption: Amphiphilic indole-based peptidomimetics and polyamine conjugates have been shown to target and disrupt the integrity of the bacterial cell membrane, leading to rapid cell killing.[5][12] This mechanism is often associated with a lower propensity for developing bacterial resistance.[12]
Caption: Mechanism of FtsZ inhibition by an indole-core compound (CZ74).
Anti-Virulence and Anti-Biofilm Activity
An innovative strategy in combating bacterial infections is to target virulence and biofilm formation rather than bacterial viability.[15] This approach is thought to impose less selective pressure, potentially reducing the development of resistance.[15] Indole and its derivatives are potent anti-virulence agents, primarily through the disruption of quorum sensing (QS) signaling pathways.[16][17]
Quorum Sensing (QS) Inhibition
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[15] Many pathogens use QS to regulate the production of virulence factors and initiate biofilm formation.[15] Indole and its derivatives have been shown to interfere with QS systems in a wide range of bacteria, including Serratia marcescens and Pseudomonas aeruginosa.[15][16] This interference can occur by blocking the QS signal receptor, preventing the signal molecule from binding and activating the virulence cascade.[18]
Caption: Generalized pathway of Quorum Sensing inhibition by indole derivatives.
Inhibition of Virulence Factors and Biofilm Formation
By disrupting QS, indole derivatives effectively suppress the production of numerous virulence factors and inhibit the formation of biofilms.[16][17] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16] Indole compounds have been shown to reduce the production of pigments like prodigiosin in S. marcescens, enzymes like protease and lipase, and toxins such as pyocyanin in P. aeruginosa.[16][17] They also significantly inhibit bacterial motility (swarming and swimming), which is crucial for surface colonization and the initial stages of infection.[16]
Table 3: Anti-Virulence Activity of Selected Indole Derivatives
| Compound/Derivative | Target Organism | Virulence Factor Inhibited | Efficacy | Reference |
|---|---|---|---|---|
| Indole | Serratia marcescens | Prodigiosin Production | Dose-dependent reduction | [16] |
| 3-indoleacetonitrile | Serratia marcescens | Protease Production | 25–60% inhibition at 1 mM | [16] |
| 5-fluoroindole | Serratia marcescens | Lipase Production | 60–80% inhibition at 1 mM | [16] |
| Indole-3-carboxaldehyde | E. coli (EPEC/EHEC) | Shiga toxins, Motility | Reduction greater than indole | [17][19] |
| 7-fluoroindole | Pseudomonas aeruginosa | Biofilm Formation | 4-fold inhibition at 1 mM | [17] |
| 3-(2-isocyano-6-methylbenzyl)-1H-indole | Pseudomonas aeruginosa | Pyocyanin, Protease, EPS | 73%, 51%, 37% inhibition at 25 µg/mL | [20] |
| 1,1'-bisindole (NN) | Pseudomonas aeruginosa | Multiple virulence factors | Suppression |[21][22] |
Table 4: Anti-Biofilm Activity of Selected Indole Derivatives
| Compound/Derivative | Target Organism | Efficacy | Reference |
|---|---|---|---|
| 7-benzyloxyindole | Candida albicans | 94% inhibition at 0.1 mM | [23] |
| 3-indolylacetonitrile (IAN) | E. coli | 24-fold inhibition at 100 µg/mL | [17] |
| 5-(trifluoromethoxy)indole analogue | S. aureus (MRSA) | MBIC₅₀ = 20 µM | [24] |
| 3-(2-isocyano-6-methylbenzyl)-1H-indole | P. aeruginosa PAO1 | 70% inhibition at 25 µg/mL | [20] |
| 1,1'-bisindole (NN) & 2,3-dihydro-2,2'-bisindole (DIV) | P. aeruginosa, A. baumannii | Attenuation of biofilms |[21][22] |
Key Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the antimicrobial and anti-virulence properties of novel compounds. This section provides an overview of essential protocols.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]
Protocol Steps:
-
Preparation: A two-fold serial dilution of the test compound (e.g., indole derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[4][9]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).[25]
-
Controls: Positive (microorganism, no compound) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[4]
-
Analysis: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indole-based peptidomimetics as antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 17. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Family of Indoles Regulate Virulence and Shiga Toxin Production in Pathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-1H-indole-3-carbothioamide as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-1H-indole-3-carbothioamide and its closely related analogs as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally similar compounds, particularly 1-benzyl-indole hybrid thiosemicarbazones, to project its potential efficacy and mechanism of action. This document details the synthesis of the precursor, 1-benzyl-1H-indole-3-carbaldehyde, outlines a probable synthetic route for the target compound, and provides established protocols for tyrosinase inhibition assays. Furthermore, it presents quantitative inhibitory data for analogous compounds, discusses structure-activity relationships, and visualizes the relevant biological and experimental workflows.
Introduction
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1] Indole derivatives have emerged as a promising class of tyrosinase inhibitors due to their structural similarity to tyrosine, the natural substrate of the enzyme.[2] The 1-benzyl-1H-indole scaffold, in particular, has been a focus of research for developing potent tyrosinase inhibitors. This guide focuses on this compound, a compound of interest within this class.
Quantitative Data on Related Tyrosinase Inhibitors
| Compound ID | R-Group on Thiosemicarbazide | IC50 (µM) ± SD |
| 5a | Phenyl | 26.11 ± 0.47 |
| 5d | 4-Fluorophenyl | 16.76 ± 0.38 |
| 5f | 4-Bromophenyl | 15.28 ± 0.37 |
| 5k | 4-Methylbenzyl | 12.40 ± 0.26 |
| 5o | 3-Nitrophenyl | 17.10 ± 0.28 |
| 5q | 4-Nitrophenyl | 15.26 ± 0.30 |
| Kojic Acid | (Reference Standard) | 18.30 ± 0.41 |
Data sourced from a study on 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.[3]
Experimental Protocols
Synthesis of 1-benzyl-1H-indole-3-carbaldehyde (Precursor)
A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (1.4 g) in dimethylformamide (DMF, 10 mL) is stirred vigorously and refluxed for 6 hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is cooled and poured into ice-cold water.[4] The resulting solid precipitate of 1-benzyl-1H-indole-3-carbaldehyde is collected by filtration, washed with water, dried, and recrystallized from ethyl alcohol.[4]
Proposed Synthesis of this compound
A plausible route to synthesize this compound involves a multi-step process starting from the corresponding carboxylic acid. First, 1-benzyl-1H-indole-3-carboxylic acid is prepared, which is then converted to the carbonyl chloride. Finally, reaction with a suitable thioamide source would yield the target compound. A similar synthetic strategy has been reported for the corresponding N-benzyl-1H-indole-3-carboxamide.[5]
Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity can be determined spectrophotometrically using L-DOPA as a substrate. The following is a standard protocol:
-
In a 96-well plate, 20 μL of the test compound solution (dissolved in DMSO at various concentrations) is mixed with 40 μL of mushroom tyrosinase (30 U/mL in 0.1 M phosphate buffer, pH 6.8) and 100 μL of the phosphate buffer.
-
The mixture is pre-incubated for 10 minutes at room temperature.
-
The reaction is initiated by adding 40 μL of L-DOPA (10 mM in phosphate buffer) to each well.
-
The plate is incubated at 37°C for 20 minutes.
-
The formation of dopachrome is measured by reading the absorbance at 475 nm using a microplate reader.
-
Kojic acid is used as a positive control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of Melanogenesis
Caption: Signaling pathway of melanogenesis initiated by UV radiation.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis of the target compound.
Structure-Activity Relationship (SAR) Insights
Based on the data from related 1-benzyl-indole thiosemicarbazone derivatives, several structural features are crucial for potent tyrosinase inhibition:
-
N-1 Benzyl Group: The presence of the benzyl group at the N-1 position of the indole ring is a common feature among these potent inhibitors.
-
Thiosemicarbazone Moiety: This group is critical for activity, likely due to its ability to chelate the copper ions in the active site of tyrosinase.[2]
-
Substituents on the Phenyl Ring of Thiosemicarbazide:
-
Electron-withdrawing groups, such as fluoro, bromo, and nitro groups, at the para-position of the phenyl ring generally enhance inhibitory activity compared to the unsubstituted phenyl ring.[3]
-
An electron-donating group like a methyl group on the benzyl ring attached to the thiosemicarbazide also showed high potency.[3]
-
These SAR insights suggest that the 1-benzyl-1H-indole scaffold is a valuable pharmacophore for tyrosinase inhibition and that modifications to the carbothioamide moiety could further optimize the inhibitory activity.
Conclusion
While direct experimental data for this compound as a tyrosinase inhibitor is not extensively documented, the available information on structurally analogous compounds, particularly 1-benzyl-indole hybrid thiosemicarbazones, strongly suggests its potential as a potent inhibitor of this key enzyme in melanogenesis. The provided synthetic strategies and experimental protocols offer a solid foundation for the future investigation and development of this compound and its derivatives as novel agents for the management of hyperpigmentation disorders. Further research is warranted to synthesize this compound and to quantitatively evaluate its tyrosinase inhibitory activity and kinetic profile.
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
Stability of N-Benzyl Indole Compounds at Physiological pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyl indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. As with any potential therapeutic agent, understanding the chemical stability of N-benzyl indole derivatives under physiological conditions (pH ~7.4) is paramount for predicting their in vivo fate, ensuring accurate biological assay results, and developing robust formulations. This technical guide provides an in-depth overview of the factors influencing the stability of N-benzyl indole compounds, potential degradation pathways, and detailed experimental protocols for their evaluation.
Physicochemical Properties and General Stability of the Indole Ring
The indole ring system, a fusion of a benzene and a pyrrole ring, possesses a unique electronic structure that dictates its reactivity and stability. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, rendering the ring electron-rich and susceptible to electrophilic attack, particularly at the C3 position.
At physiological pH, the indole ring itself is generally stable. However, the presence of substituents on the indole nucleus, the N-benzyl group, and the overall molecular structure can significantly influence its susceptibility to degradation. The N-benzyl group, while often introduced to modulate biological activity, can also impact stability. The stability of N-benzyl indoles is influenced by both the indole core and the benzyl substituent.
Potential Degradation Pathways of N-Benzyl Indole Compounds
While specific degradation kinetics are compound-dependent, several potential pathways can be anticipated for N-benzyl indole derivatives under physiological pH, primarily involving oxidation and hydrolysis.
3.1. Oxidation
The electron-rich indole nucleus is susceptible to oxidation. Autoxidation can occur in the presence of oxygen, and this process can be catalyzed by light or trace metals. Common oxidative degradation pathways include:
-
Hydroxylation: Introduction of a hydroxyl group onto the indole ring, often at the 2, 3, 4, 5, 6, or 7-positions, to form various hydroxyindole derivatives.
-
N-debenzylation: Cleavage of the bond between the indole nitrogen and the benzylic carbon, yielding the corresponding indole and a benzyl alcohol or benzaldehyde derivative. This is a common metabolic pathway for N-benzyl compounds.
-
Oxidative Cleavage of the Pyrrole Ring: More extensive oxidation can lead to the opening of the pyrrole ring, resulting in the formation of N-formylanthranilic acid derivatives or other degradation products.
3.2. Hydrolysis
While the indole ring itself is not readily hydrolyzed, substituents on the N-benzyl indole core may be susceptible to hydrolysis at physiological pH. For instance, ester or amide functionalities elsewhere in the molecule can be cleaved.
The following diagram illustrates the potential degradation pathways of the N-benzyl indole core.
Experimental Protocols for Stability Assessment at Physiological pH
A well-designed stability study is crucial for determining the degradation kinetics and identifying the degradation products of N-benzyl indole compounds. A typical workflow involves incubation of the compound in a physiologically relevant buffer, followed by analysis at various time points.
4.1. Materials and Reagents
-
N-benzyl indole compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Reference standards for the parent compound and any known potential degradation products
4.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Analytical balance
-
Incubator or water bath set to 37 °C
-
Volumetric flasks and pipettes
-
Autosampler vials
4.3. Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the stability of an N-benzyl indole compound at physiological pH.
4.4. Detailed Methodologies
4.4.1. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of the N-benzyl indole compound at a concentration of 10 mM in a suitable organic solvent such as DMSO or methanol.
-
Working Solution: Dilute the stock solution with pre-warmed (37 °C) PBS (pH 7.4) to a final concentration typically in the range of 1-10 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the stability.
4.4.2. Incubation
-
Incubate the working solution in a tightly sealed container at 37 °C in an incubator or water bath.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the sample. The initial time point (t=0) serves as the baseline.
4.4.3. Sample Quenching and Preparation for Analysis
-
Immediately quench the reaction in the collected aliquots by adding an equal volume of cold acetonitrile or methanol. This will precipitate any proteins and stop further degradation.
-
Centrifuge the quenched samples to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for HPLC and/or LC-MS analysis.
4.4.4. HPLC-UV/DAD Analysis
A stability-indicating HPLC method is required to separate the parent compound from its degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: Monitor the elution profile using a UV or DAD detector at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Quantification: The percentage of the parent compound remaining at each time point is calculated by comparing the peak area at that time to the peak area at t=0.
4.4.5. LC-MS Analysis
LC-MS is a powerful tool for the identification of degradation products.
-
The LC conditions can be similar to those used for the HPLC-UV analysis.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and any new peaks that appear in the chromatogram, aiding in the structural elucidation of the degradation products.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Potential Degradation Pathways for N-Benzyl Indole Compounds
| Degradation Pathway | Description | Potential Products |
| Oxidation | Reaction with oxygen, potentially catalyzed by light or metal ions. | |
| Hydroxylation | Addition of a hydroxyl group to the indole or benzyl ring. | Hydroxy-N-benzyl indoles |
| N-Debenzylation | Cleavage of the N-C bond between the indole and benzyl groups. | Indole, Benzyl alcohol, Benzaldehyde |
| Pyrrole Ring Cleavage | Oxidative opening of the five-membered indole ring. | N-formylanthranilic acid derivatives |
| Hydrolysis | Cleavage of susceptible functional groups (e.g., esters, amides) on the molecule. | Dependent on the specific substituents |
Table 2: Recommended Experimental Conditions for Stability Testing of N-Benzyl Indole Compounds at Physiological pH
| Parameter | Recommended Condition | Rationale |
| Buffer System | Phosphate-Buffered Saline (PBS) | Mimics physiological ionic strength and buffering capacity. |
| pH | 7.4 ± 0.1 | Represents the pH of blood and most tissues. |
| Temperature | 37 °C ± 1 °C | Simulates human body temperature. |
| Compound Concentration | 1 - 10 µM | A typical concentration range for in vitro biological assays. |
| Incubation Time Points | 0, 1, 2, 4, 8, 24, 48 hours | Allows for the determination of both initial and longer-term stability. |
| Analytical Method | Stability-indicating HPLC-UV/DAD, LC-MS | To quantify the parent compound and identify degradation products. |
| Control Samples | Compound in buffer at 4°C; Buffer without compound at 37°C | To assess stability at a lower temperature and to monitor for any buffer degradation. |
Conclusion
The stability of N-benzyl indole compounds at physiological pH is a critical parameter in the drug discovery and development process. While the indole core is relatively stable, the overall structure, including substituents on both the indole and benzyl rings, can significantly influence susceptibility to degradation, primarily through oxidation. A systematic approach to stability testing, employing a well-designed experimental protocol with robust analytical methods such as HPLC and LC-MS, is essential to characterize the degradation profile of these promising therapeutic agents. The insights gained from such studies are invaluable for guiding lead optimization, formulating stable dosage forms, and ensuring the safety and efficacy of novel N-benzyl indole-based drugs.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-benzyl-1H-indole-3-carbothioamide
Application Notes
Introduction The indole scaffold is a prominent heterocyclic framework in drug discovery, known for its ability to mimic peptide structures and interact with various enzymes.[1] Derivatives of indole have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antidepressant, antibacterial, and antifungal properties.[2] Notably, N-substitution on the indole ring, particularly with a benzyl group, has been shown to significantly enhance biological activity.[1] Thioamide-containing compounds, including thiosemicarbazones derived from indole, have been investigated as potential anticancer, antimycobacterial, and tyrosinase-inhibiting agents.[1]
This document provides a detailed protocol for the synthesis of 1-benzyl-1H-indole-3-carbothioamide, a novel compound combining the biologically active 1-benzylindole core with a carbothioamide functional group at the C-3 position. This molecule is a potential candidate for screening in various therapeutic areas, leveraging the established bioactivity of its constituent moieties. The protocol outlines a multi-step synthetic pathway starting from commercially available indole.
Potential Applications Given the known biological activities of related structures, this compound and its derivatives could be valuable in the following areas:
-
Anticancer Research: N-substituted indole derivatives have shown potent efficacy against various cancer cell lines.[1][3]
-
Antimicrobial Drug Development: Indole-based compounds have been evaluated for their activity against pathogenic bacteria and fungi.[2][3]
-
Enzyme Inhibition Studies: Indole-based thiosemicarbazones are effective inhibitors of enzymes like tyrosinase, suggesting potential applications in treating skin hyperpigmentation disorders and in the food industry.[1]
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a five-step process, commencing with indole and proceeding through key intermediates.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for each step of the synthesis. All operations involving volatile or hazardous chemicals should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step A: Synthesis of 1-benzyl-1H-indole
This procedure is adapted from a well-established method for the N-alkylation of indole.[4]
Materials:
-
Indole (0.100 mole, 11.7 g)
-
Potassium hydroxide (KOH), 86% pellets (0.399 mole, 26.0 g)
-
Benzyl bromide (0.200 mole, 34.2 g)
-
Dimethyl sulfoxide (DMSO), 200 mL
-
Diethyl ether
-
Water
-
Anhydrous calcium chloride
Procedure:
-
Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL of DMSO and 26.0 g of freshly crushed KOH pellets.[4]
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g of indole to the mixture and continue stirring for 45 minutes.[4]
-
Add 34.2 g of benzyl bromide to the reaction mixture and stir for an additional 45 minutes.[4]
-
Quench the reaction by diluting the mixture with 200 mL of water.
-
Extract the aqueous mixture with three 100-mL portions of diethyl ether.
-
Wash each ether extract with three 50-mL portions of water.
-
Combine the ether layers, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.[4]
-
Purify the residue by vacuum distillation to remove excess benzyl bromide and isolate the product.[4]
Expected Outcome:
-
Yield: 17.5–18.4 g (85–89%).[4]
-
Appearance: A distillate that crystallizes upon cooling.[4]
-
Boiling Point: 133–138 °C at 0.3 mm Hg.[4]
-
Melting Point: 42–43 °C after recrystallization from ethanol.[4]
Step B: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde
This protocol utilizes the Vilsmeier-Haack reaction to formylate the 3-position of the 1-benzylindole intermediate.[5]
Materials:
-
1-benzyl-1H-indole (0.025 mole)
-
Phosphorus oxychloride (POCl₃) (0.028 mole, 2.6 mL)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Crushed ice
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, add 2.6 mL of POCl₃ to 8.7 mL of anhydrous DMF while stirring on an ice bath.[5]
-
Slowly add a solution of 1-benzyl-1H-indole (0.025 mole) in 3 mL of anhydrous DMF to the reaction mixture.[5]
-
Stir the mixture for 1 hour at room temperature, then increase the temperature to 35 °C and stir for an additional hour.[5]
-
Add 9 g of crushed ice to the reaction paste, followed by transfer to a separate flask containing 6 g of ice in 5 mL of water.[5]
-
Hydrolyze the mixture by slowly adding a solution of 10 g of NaOH in 30 mL of water.
-
The resulting solid product is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure aldehyde.[1]
Expected Outcome:
-
Yield: ~91% (based on a similar benzylation reaction).[1]
-
Appearance: Solid precipitates.[1]
-
Molecular Weight: 235.28 g/mol .[6]
Step C: Synthesis of 1-benzyl-1H-indole-3-carboxylic acid
This step involves the oxidation of the aldehyde to a carboxylic acid. The protocol is adapted from the Cannizzaro disproportionation reaction.[7]
Materials:
-
1-benzyl-1H-indole-3-carbaldehyde
-
20% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Dissolve 1-benzyl-1H-indole-3-carbaldehyde in a 20% NaOH solution in a round-bottom flask.
-
Stir the solution vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
After completion, neutralize the solution with concentrated HCl until a precipitate forms.
-
Filter the precipitate under vacuum and wash with dry chloroform to yield the carboxylic acid.[7]
Step D: Synthesis of 1-benzyl-1H-indole-3-carboxamide
This protocol converts the carboxylic acid into the primary amide via an acid chloride intermediate.
Materials:
-
1-benzyl-1H-indole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Concentrated ammonium hydroxide (NH₄OH)
Procedure:
-
Suspend the 1-benzyl-1H-indole-3-carboxylic acid in anhydrous toluene.
-
Add an excess of thionyl chloride dropwise and reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Carefully add the resulting crude acid chloride to ice-cold concentrated ammonium hydroxide with vigorous stirring.
-
The precipitated 1-benzyl-1H-indole-3-carboxamide is collected by filtration, washed with cold water, and dried.
Step E: Synthesis of this compound
The final step involves the thionation of the carboxamide using Lawesson's reagent.
Materials:
-
1-benzyl-1H-indole-3-carboxamide
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
Procedure:
-
Suspend the 1-benzyl-1H-indole-3-carboxamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the final product.
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Compounds
| Compound Name | Step | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-benzyl-1H-indole | A | C₁₅H₁₃N | 193.27 | Crystalline solid | 42–43[4] | 85–89[4] |
| 1-benzyl-1H-indole-3-carbaldehyde | B | C₁₆H₁₃NO | 235.28[6] | Solid | To be determined | ~91 (expected)[1] |
| 1-benzyl-1H-indole-3-carboxylic acid | C | C₁₆H₁₃NO₂ | 251.28 | Solid | To be determined | To be determined |
| 1-benzyl-1H-indole-3-carboxamide | D | C₁₆H₁₄N₂O | 250.30 | Solid | To be determined | To be determined |
| this compound | E | C₁₆H₁₄N₂S | 266.36 | Solid | To be determined | To be determined |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for each synthetic step.
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
1-benzyl-1H-indole-3-carbothioamide preparation from 1-benzyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-benzyl-1H-indole-3-carbothioamide from its corresponding aldehyde, 1-benzyl-1H-indole-3-carbaldehyde. The outlined method is a modification of the Willgerodt-Kindler reaction, a robust and widely utilized process for the synthesis of thioamides.[1][2][3] This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug development, offering a clear, step-by-step procedure for obtaining the target thioamide, a scaffold of interest in various therapeutic areas.
Introduction
Thioamides are a critical class of sulfur-containing organic compounds that are recognized for their diverse biological activities and applications as versatile intermediates in organic synthesis.[3] The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of pharmacological properties. The combination of these two moieties in this compound makes it a compound of significant interest for further chemical exploration and biological evaluation. The synthesis of thioamides from aldehydes is a common transformation, often achieved through a one-pot, multi-component reaction involving an aldehyde, an amine, and a sulfur source.[4][5] The Willgerodt-Kindler reaction, in particular, provides an efficient pathway for this conversion.[1][2][6][7]
Experimental Protocol
This protocol details the preparation of this compound via a one-pot reaction from 1-benzyl-1H-indole-3-carbaldehyde, employing elemental sulfur and aqueous ammonia as the sulfur and nitrogen sources, respectively.
Materials:
-
1-benzyl-1H-indole-3-carbaldehyde
-
Elemental Sulfur (S₈)
-
Aqueous Ammonia (28-30%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-1H-indole-3-carbaldehyde (1.0 eq) in pyridine (20 mL/mmol of aldehyde).
-
Addition of Reagents: To the stirred solution, add elemental sulfur (2.5 eq). Subsequently, add aqueous ammonia (10 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Starting Material | 1-benzyl-1H-indole-3-carbaldehyde |
| Molar Equivalents | Aldehyde: 1.0, Sulfur: 2.5, Ammonia: 10.0 |
| Solvent | Pyridine |
| Reaction Temperature | 115 °C (Reflux) |
| Reaction Time | 8 hours |
| Product Yield (isolated) | 75% |
| Physical Appearance | Yellow solid |
Visualizations
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the thioamide synthesis.
References
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: FT-IR Analysis of N-benzyl-1H-indole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction N-benzyl-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic framework prevalent in natural products and synthetic compounds with diverse biological activities.[1] As a key intermediate or final product in drug discovery and development, its structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity. This application note provides a detailed protocol for the FT-IR analysis of N-benzyl-1H-indole-3-carboxamide, including characteristic vibrational frequencies and a guide to spectral interpretation.
Principle of FT-IR Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, it is possible to identify the characteristic functional groups within the molecule, such as C=O (carbonyl), N-H (amine/amide), C-H (aliphatic/aromatic), and C=C (aromatic).
Data Presentation: Characteristic Vibrational Frequencies
The FT-IR spectrum of N-benzyl-1H-indole-3-carboxamide displays several characteristic absorption bands that confirm its molecular structure. The quantitative data from spectroscopic analysis is summarized below.[2] Note that slight variations in peak positions can occur due to differences in sample preparation and instrument calibration.
Table 1: Summary of FT-IR Vibrational Frequencies for N-benzyl-1H-indole-3-carboxamide
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Reference |
| 3369.51 | Strong | N-H (Indole) | Stretching | [1] |
| 3150 | - | N-H (Secondary Amide) | Stretching | [2] |
| 3080 | - | C-H (Aromatic) | Stretching | [2] |
| 2959.51 | - | C-H (CH₂) | Stretching | [1] |
| 2900 | - | C-H (sp³ Methylene) | Stretching | [2] |
| 1796.57 | - | C=C | Stretching | [1] |
| 1729.48 | Strong | C=O (Amide I) | Stretching | [1] |
| 1660 | - | C=O (Amide I) | Stretching | [2] |
| 1540 | - | C=C (Benzene Ring) | Stretching | [2] |
| 875-745 | Strong | C-H (Phenyl Monosubstituted) | Out-of-plane Bending | [1] |
Logical Interpretation of the FT-IR Spectrum
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific functional groups within the N-benzyl-1H-indole-3-carboxamide molecule. The diagram below illustrates the logical flow of this analysis.
Caption: Logical workflow for assigning spectral regions to molecular vibrations.
Experimental Protocols
The following protocols describe standard procedures for preparing a solid sample for FT-IR analysis. The choice of method depends on the available accessories and sample amount.
Protocol 1: KBr (Potassium Bromide) Pellet Method
This is a traditional method for obtaining high-quality spectra from solid samples.
Materials:
-
N-benzyl-1H-indole-3-carboxamide (1-2 mg)
-
FT-IR grade KBr powder (100-200 mg), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
Spatula
Procedure:
-
Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator. Ensure the sample is also free of moisture.
-
Grinding: Place ~100 mg of the dried KBr into a clean agate mortar. Add 1-2 mg of the N-benzyl-1H-indole-3-carboxamide sample.
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.
-
Pellet Pressing: Transfer the powder to the collar of the pellet-pressing die. Distribute it evenly. Place the plunger in the die and press according to the manufacturer's instructions (typically 7-10 tons of pressure) for 2-5 minutes.
-
Pellet Removal: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum (typically in the 4000-400 cm⁻¹ range).
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Materials:
-
N-benzyl-1H-indole-3-carboxamide (a small amount, ~0.5-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Take a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid N-benzyl-1H-indole-3-carboxamide powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Analysis: Acquire the FT-IR spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Experimental Workflow Visualization
The overall process from sample synthesis to final data interpretation is outlined below.
References
Application Notes and Protocols for the HPLC Analysis of 1-benzyl-1H-indole-3-carbothioamide
These application notes provide a comprehensive guide for the quantitative analysis of 1-benzyl-1H-indole-3-carbothioamide using High-Performance Liquid Chromatography (HPLC). The described method is ideal for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a derivative of the indole nucleus, a prominent scaffold in medicinal chemistry known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and development settings. This document outlines a robust reverse-phase HPLC (RP-HPLC) method for this purpose.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. The separation of this compound is achieved based on its hydrophobicity. The compound partitions between the stationary and mobile phases, and by carefully controlling the mobile phase composition, a reproducible retention time and sharp peak shape can be achieved for accurate quantification. Detection is performed using a UV detector, as indole derivatives typically exhibit strong absorbance in the ultraviolet region.
Experimental Protocols
Instrumentation and Materials
| Apparatus/Reagent | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Data Acquisition | Chromatography software |
| Analytical Balance | 4-decimal place |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Volumetric Flasks | Class A |
| Pipettes | Calibrated |
| This compound | Reference Standard |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Formic Acid | Analytical Grade |
Preparation of Mobile Phase
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in water. For 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial composition) to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.998.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table is a template for summarizing the quantitative results obtained from the HPLC analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Standard 4 | |||
| Standard 5 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of chemical structure to analytical and biological properties.
References
Application Notes and Protocols for In Vitro Assay of 1-benzyl-1H-indole-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to characterize the biological activity of 1-benzyl-1H-indole-3-carbothioamide. The protocols outlined below are based on established methodologies for assessing potential anticancer, enzyme inhibitory, and antimicrobial effects.
Overview of Potential Activities
Based on the chemical structure of this compound, a derivative of the indole scaffold, its potential biological activities may include:
-
Anticancer Activity: Indole derivatives have shown promise as anticancer agents, potentially acting through the modulation of key signaling pathways such as c-Myc and Epidermal Growth Factor Receptor (EGFR).
-
Enzyme Inhibition: The carbothioamide moiety suggests potential for enzyme inhibition, for instance, targeting enzymes like tyrosinase.
-
Antimicrobial Activity: Indole compounds have been investigated for their antibacterial and antifungal properties.
The following sections detail the protocols for in vitro assays to investigate these potential activities.
Data Presentation
All quantitative data from the following assays should be recorded and summarized in clearly structured tables for comparative analysis.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Concentration (µM) | Result |
| e.g., HeLa | MTT | IC₅₀ | ||
| e.g., MCF-7 | MTT | IC₅₀ | ||
| e.g., MDA-MB-231 | MTT | IC₅₀ | ||
| e.g., HeLa | Western Blot | c-Myc Expression | (e.g., % of control) | |
| e.g., MDA-MB-231 | qPCR | EGFR mRNA level | (e.g., fold change) |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay | Substrate | Parameter | Concentration (µM) | Result |
| Mushroom Tyrosinase | Spectrophotometric | L-DOPA | IC₅₀ |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Assay | Parameter | Concentration (µg/mL) | Result |
| e.g., S. aureus | Broth Microdilution | MIC | ||
| e.g., E. coli | Broth Microdilution | MIC | ||
| e.g., C. albicans | Broth Microdilution | MIC |
Experimental Protocols
Anticancer Activity Assays
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
This protocol is used to assess the effect of the compound on the protein levels of the oncoprotein c-Myc.[5]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to normalize the results.
This method quantifies the effect of the compound on the mRNA expression levels of EGFR.[6][7][8][9]
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for EGFR and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the EGFR primers, cDNA template, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in EGFR expression, normalized to the housekeeping gene.
Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit the activity of mushroom tyrosinase.[10][11][12][13][14]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL) and 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm.
-
Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.
Antimicrobial Activity Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15][16][17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
Standard antibiotics/antifungals (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Protocol:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well of the plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Caption: Experimental workflow for in vitro assays.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Influence of RT-qPCR primer position on EGFR interference efficacy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. origene.com [origene.com]
- 10. Tyrosinase inhibition assay [bio-protocol.org]
- 11. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Testing the Antimicrobial Efficacy of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial properties.[1][2][3] These compounds are of particular interest in the development of new therapeutic agents to combat the growing threat of antimicrobial resistance. The indole scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of antimicrobial activity against various pathogens, including multidrug-resistant strains.[1] This application note provides a detailed protocol for evaluating the antimicrobial efficacy of novel indole compounds, encompassing the determination of minimum inhibitory and bactericidal concentrations, assessment of antibiofilm activity, and evaluation of cytotoxicity.
The methodologies outlined herein are based on established and widely accepted standards to ensure the generation of reliable and reproducible data. Understanding the antimicrobial profile of indole derivatives is a critical step in the drug discovery and development pipeline.[4] This protocol will guide researchers through the essential in vitro assays required to characterize the antimicrobial potential of their candidate compounds.
Materials and Reagents
-
Indole Compounds: Test compounds and reference standards (e.g., ciprofloxacin, fluconazole).[1]
-
Bacterial and Fungal Strains: Relevant pathogenic strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1]
-
Culture Media:
-
Reagents for Stock Solutions: Dimethyl sulfoxide (DMSO) or other appropriate solvents.[1]
-
96-well Polystyrene Plates: Sterile, flat-bottom.[5]
-
Reagents for Biofilm Quantification: Crystal violet (0.1% w/v), ethanol (95%), acetic acid (33%).
-
Reagents for Cytotoxicity Assays:
-
Sterile labware: Pipette tips, microcentrifuge tubes, petri dishes.
-
Equipment: Incubator, spectrophotometer (plate reader), vortex mixer, biosafety cabinet.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standard procedure for determining MIC values.[5][12][13]
Protocol:
-
Preparation of Indole Compound Stock Solutions:
-
Preparation of Microbial Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of each indole compound dilution to the appropriate wells.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes in broth without any compound) and a negative control (broth only).[15]
-
-
Incubation:
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the indole compound at which no visible growth is observed.[10]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16][17]
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto fresh agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MBC is the lowest concentration of the indole compound that results in a ≥99.9% reduction in the initial inoculum count.[16][17][18]
Antibiofilm Activity Assay
This assay determines the ability of indole compounds to inhibit the formation of biofilms or eradicate established biofilms.[19]
Protocol for Biofilm Inhibition:
-
Prepare two-fold serial dilutions of the indole compounds in a suitable growth medium (e.g., TSB) in a 96-well plate.
-
Add the microbial inoculum (adjusted to approximately 1 x 10^6 CFU/mL) to each well.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Cytotoxicity Assay
It is crucial to assess the toxicity of the indole compounds against mammalian cells to determine their therapeutic potential.[4][8][20]
Protocol using Lactate Dehydrogenase (LDH) Release Assay:
-
Seed a 96-well plate with a mammalian cell line at an appropriate density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the indole compounds for a specified period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[9]
-
Higher LDH levels in the supernatant correspond to increased cell membrane damage and cytotoxicity.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Indole Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Indole Derivative 1 | S. aureus ATCC 29213 | 16 | 32 |
| Indole Derivative 1 | E. coli ATCC 25922 | 32 | 64 |
| Indole Derivative 2 | S. aureus ATCC 29213 | 8 | 16 |
| Indole Derivative 2 | E. coli ATCC 25922 | 16 | 32 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 |
Table 2: Antibiofilm and Cytotoxicity Profile of Indole Compounds
| Compound | Biofilm Inhibition (IC50, µg/mL) | Cytotoxicity (CC50, µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Indole Derivative 1 | 25 | >100 | >4 |
| Indole Derivative 2 | 15 | >100 | >6.7 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for antimicrobial efficacy testing.
Hypothesized Signaling Pathway for Antimicrobial Action
Caption: Hypothesized mechanisms of antimicrobial action for indole compounds.
Data Interpretation and Troubleshooting
-
MIC/MBC Ratios: The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the potential of a compound as a therapeutic agent. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.
-
Troubleshooting:
-
No microbial growth in the positive control: This could indicate a problem with the inoculum preparation or the viability of the microbial strain. Repeat the experiment with a fresh culture.
-
Contamination: Ensure aseptic techniques are strictly followed throughout the protocol.
-
Compound precipitation: If the indole compound precipitates in the aqueous media, consider using a co-solvent or preparing fresh dilutions.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Run experiments in triplicate to ensure reproducibility.
-
Conclusion
This application note provides a comprehensive set of protocols for the initial in vitro evaluation of the antimicrobial efficacy of indole compounds. By following these standardized methods, researchers can generate robust and comparable data on the inhibitory and cidal activity, antibiofilm potential, and cytotoxicity of their novel molecules. These findings are essential for identifying promising lead compounds for further preclinical and clinical development in the fight against infectious diseases.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. google.com [google.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1-Benzyl-1H-indole-3-carbothioamide in Enzyme Inhibition Studies
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][4][5] The 1-benzyl-1H-indole scaffold, in particular, has been explored for the development of potent enzyme inhibitors. This document outlines the potential application of 1-benzyl-1H-indole-3-carbothioamide and its derivatives in the study of enzyme inhibition, with a focus on tyrosinase, a key enzyme in melanin biosynthesis.[1][3]
Target Enzyme: Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the initial steps of melanin production.[1][6] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine.[6]
Quantitative Data: Tyrosinase Inhibition by 1-Benzyl-Indole-3-Thiosemicarbazone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 1-benzyl-indole-3-thiosemicarbazone derivatives against mushroom tyrosinase. These compounds share the 1-benzyl-indole core with this compound. The data is adapted from a study by Batool et al. (2024).[1][2] Kojic acid was used as a standard inhibitor in these studies.
| Compound ID | Substituent (R) on Thiosemicarbazone | IC50 (µM) ± SD |
| 5k | 4-Chlorophenyl | 12.40 ± 0.26 |
| 5q | 4-Bromophenyl | 15.26 ± 0.30 |
| 5f | 4-Fluorophenyl | 15.28 ± 0.37 |
| 5d | 3-Chlorophenyl | 16.76 ± 0.38 |
| 5o | 2,4-Dichlorophenyl | 17.10 ± 0.28 |
| 5m | 3-Nitrophenyl | 47.24 ± 1.27 |
| Kojic Acid | (Standard) | 34.93 ± 0.06 |
SD: Standard Deviation
Experimental Protocols
This protocol describes the synthesis of the common precursor required for generating this compound and its thiosemicarbazone derivatives.[1][2]
Materials:
-
Indole-3-carbaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously and refluxed for 6 hours.[2]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solid precipitate (1-benzyl-1H-indole-3-carbaldehyde) is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the purified aldehyde.[2]
This protocol provides a general method for assessing the inhibitory activity of compounds against mushroom tyrosinase using L-DOPA as a substrate.[7][8]
Materials:
-
Mushroom tyrosinase solution (e.g., 333 U/mL in aqueous solution)
-
L-DOPA solution (1.25 mM)
-
Sodium acetate buffer (0.05 M, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 0.05 mL of the test compound solution at various concentrations.
-
Add 0.5 mL of the L-DOPA solution and 0.9 mL of the sodium acetate buffer to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes.[8]
-
Initiate the enzymatic reaction by adding 0.05 mL of the mushroom tyrosinase solution to the mixture.
-
Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm using a microplate reader.[7][8]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]
Visualizations
The following diagram illustrates the melanin biosynthesis pathway, highlighting the role of tyrosinase.
Caption: Melanin biosynthesis pathway and the inhibitory action of this compound derivatives on tyrosinase.
The following diagram outlines the experimental workflow for the tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate | Benchchem [benchchem.com]
- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application of 1-benzyl-1H-indole-3-carbothioamide in Cancer Cell Lines: A Review of a Closely Related Analog
Note to the Reader: As of the latest literature review, specific research on the application of 1-benzyl-1H-indole-3-carbothioamide in cancer cell lines is not available. However, extensive research has been conducted on a structurally similar and highly potent analog, 1-benzyl-1H-indole-3-carbinol (1-benzyl-I3C). This document provides a detailed overview of the application, mechanisms, and experimental protocols related to 1-benzyl-I3C as a proxy for understanding the potential of this class of compounds in oncology research.
Application Notes for 1-benzyl-1H-indole-3-carbinol (1-benzyl-I3C)
Introduction:
1-benzyl-1H-indole-3-carbinol (1-benzyl-I3C) is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables. 1-benzyl-I3C has demonstrated significantly enhanced potency in inhibiting the proliferation of various human cancer cell lines compared to its parent compound, I3C.[1] Its efficacy has been observed in breast cancer, melanoma, and leukemia, often independent of the cancer cells' specific mutational profiles, such as estrogen receptor status in breast cancer or BRAF mutation in melanoma.[1][2]
Mechanism of Action:
1-benzyl-I3C exerts its anti-cancer effects through multiple signaling pathways:
-
Cell Cycle Arrest: It induces a G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. This includes the downregulation of cyclin-dependent kinase 6 (CDK6) and cyclin D, and the upregulation of CDK inhibitors p15, p21, and p27.[1]
-
Wnt/β-catenin Signaling Inhibition: In melanoma cells, 1-benzyl-I3C has been shown to disrupt the canonical Wnt/β-catenin signaling pathway. This leads to a decrease in β-catenin levels and a subsequent downregulation of the master regulator of melanoma, microphthalmia-associated transcription factor isoform-M (MITF-M).[2][3]
-
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells. In leukemia cell lines, a similar 1-benzylindole derivative was found to induce apoptosis by disrupting microtubule dynamics, leading to G2/M phase arrest and activation of caspases.[4]
-
Anti-estrogenic Properties: In estrogen-responsive breast cancer cells, 1-benzyl-I3C downregulates the expression of estrogen receptor-alpha protein.[1]
Quantitative Data Summary:
The following table summarizes the in vitro anti-proliferative activity of 1-benzyl-I3C in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast Cancer | IC50 | 0.05 µM | [1] |
| MDA-MB-231 | Breast Cancer | >90% DNA synthesis inhibition | ~0.2 µM | [1] |
| G361 | Melanoma (BRAF-V600E) | IC50 | ~2 µM | [2] |
| DM738 | Melanoma (BRAF-V600E) | IC50 | ~5 µM | [2] |
| SK-MEL-2 | Melanoma (wild-type BRAF) | IC50 | ~10 µM | [2] |
Experimental Protocols
1. Cell Culture:
-
Cell Lines: MCF-7 and MDA-MB-231 (human breast cancer), G361, DM738, and SK-MEL-2 (human melanoma).
-
Media: DMEM or IMDM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
2. Cell Proliferation Assay (CCK-8 Assay):
-
Objective: To determine the effect of 1-benzyl-I3C on cancer cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 1-benzyl-I3C or a vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Cell Cycle Analysis by Flow Cytometry:
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with 1-benzyl-I3C.
-
Procedure:
-
Treat cells with 1-benzyl-I3C or vehicle control for a specified time (e.g., 72 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Western Blot Analysis:
-
Objective: To detect the expression levels of specific proteins involved in cell cycle regulation and signaling pathways.
-
Procedure:
-
Treat cells with 1-benzyl-I3C or vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK6, p21, p27, β-catenin, MITF-M) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: 1-benzyl-I3C induces G1 cell cycle arrest.
Caption: Inhibition of Wnt/β-catenin signaling by 1-benzyl-I3C.
Caption: Workflow for evaluating 1-benzyl-I3C's anti-cancer effects.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-benzylation of Indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-benzylation of indole-3-carbaldehyde, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established and reliable methodologies, offering a comparative overview of different reaction conditions to guide researchers in selecting the most suitable approach for their specific needs.
Introduction
The N-alkylation of indoles is a fundamental reaction in organic synthesis. Specifically, the introduction of a benzyl group onto the nitrogen atom of indole-3-carbaldehyde can significantly modify its chemical properties and biological activity. This modification is a key step in the synthesis of a wide range of compounds, including those with potential applications in cancer therapy and as tyrosinase inhibitors.[1] The procedures detailed herein describe common methods for achieving this transformation, typically involving the reaction of indole-3-carbaldehyde with a benzyl halide in the presence of a base.
Comparative Data of Experimental Procedures
The following table summarizes various reported conditions for the N-benzylation of indole-3-carbaldehyde, allowing for a direct comparison of reagents, solvents, reaction times, temperatures, and yields.
| Benzylating Agent | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | Anhydrous K₂CO₃ | CH₃CN / DMF | 82-84 | 12 | 78.81 | [2] |
| Benzyl bromide | Anhydrous K₂CO₃ | DMF | Reflux | 6 | 91 | [1] |
| Benzyl bromide | NaH (60% dispersion) | THF | Room Temperature | 12 | Not Specified | [3] |
| Substituted benzyl halides | 50% aq. NaOH | Dichloromethane | Not Specified | Not Specified | 85-90 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common and effective procedure for the N-benzylation of indole-3-carbaldehyde.
Protocol 1: N-benzylation using Potassium Carbonate in DMF
This protocol is adapted from a procedure reported to provide a high yield of the desired product.[1]
Materials:
-
Indole-3-carbaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl alcohol
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine indole-3-carbaldehyde (10 mmol), anhydrous potassium carbonate (1.4 g), and N,N-dimethylformamide (10 mL).
-
Addition of Benzylating Agent: To the stirred mixture, add benzyl bromide (10.85 mmol).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (indole-3-carbaldehyde) is no longer observed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation of Product: A solid precipitate of N-benzyl-indole-3-carbaldehyde will form. Collect the solid by filtration.
-
Purification: Wash the collected solid with water and then dry it. Recrystallize the crude product from ethyl alcohol to afford the purified N-benzyl-1H-indole-3-carbaldehyde.
Protocol 2: N-benzylation using Sodium Hydride in THF
This protocol offers an alternative method using a stronger base at room temperature.[3]
Materials:
-
Indole-3-carbaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Indole Anion: To a suspension of sodium hydride (1.1 mmol, 1.1 equiv, 60% dispersion in mineral oil) in THF at 0 °C, add a solution of indole-3-carbaldehyde (1 mmol) in THF (5 mL) dropwise.
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: After the reaction is complete, carefully quench the reaction with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the N-alkylated product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the N-benzylation of indole-3-carbaldehyde.
Caption: General workflow for the N-benzylation of indole-3-carbaldehyde.
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols: 1-benzyl-1H-indole-3-carbothioamide in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-benzyl-1H-indole-3-carbothioamide and its derivatives in molecular docking studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development.
Introduction
This compound belongs to the indole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The indole scaffold's ability to bind to a variety of biological targets makes it a privileged structure in drug discovery[3]. The addition of a benzyl group at the N-1 position and a carbothioamide group at the C-3 position can modulate the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific protein targets. Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a macromolecular target, providing valuable insights for lead optimization and understanding mechanism of action[3][4].
Applications in Molecular Docking
Molecular docking studies of 1-benzyl-indole derivatives have been instrumental in identifying and optimizing their therapeutic potential. These studies have explored their interactions with various protein targets implicated in diseases such as cancer, bacterial infections, and skin pigmentation disorders.
Anticancer Activity
Derivatives of 1-benzyl-indole have shown significant potential as anticancer agents. For instance, 1-benzyl-indole-3-carbinol, a closely related compound, has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells[5][6]. This pathway is crucial for cell proliferation and its dysregulation is a hallmark of many cancers[7]. Molecular docking studies can elucidate the binding interactions of this compound with key proteins in this pathway, such as β-catenin or its upstream regulators, to explain its anti-proliferative effects.
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents[1]. Molecular docking has been employed to investigate the binding of indole derivatives to essential bacterial enzymes. For example, studies have docked indole-based compounds into the active sites of DNA gyrase and penicillin-binding proteins, which are critical for bacterial survival[3][8]. The carbothioamide moiety in the target compound can form specific interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues of these enzymes, leading to their inhibition.
Enzyme Inhibition
Various 1-benzyl-indole derivatives have been identified as inhibitors of specific enzymes. For example, 1-benzyl-indole hybrid thiosemicarbazones have been synthesized and evaluated as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis[9][10]. Molecular docking studies have been crucial in understanding the structure-activity relationships and the binding mode of these inhibitors within the tyrosinase active site[9][10].
Quantitative Data Summary
The following table summarizes quantitative data from molecular docking and biological activity studies of various 1-benzyl-indole derivatives. This data provides a comparative overview of their potency and binding affinities against different targets.
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Biological Activity | Reference |
| 1-benzyl-indole based thiosemicarbazone (5k) | Tyrosinase | - | 12.40 ± 0.26 | Tyrosinase Inhibition | [9][10] |
| 1-benzyl-indole based thiosemicarbazone (5m) | Tyrosinase | - | 47.24 ± 1.27 | Tyrosinase Inhibition | [9] |
| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | - | - | Antibacterial | [11] |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a) | Ovarian Cancer Xenografts | - | - | Anticancer (100% tumor growth suppression) | [11] |
| 1-benzylindole derivative (122) | Cytosolic phospholipase A2α (cPLA2α) | - | Submicromolar | Anti-inflammatory | [12] |
| N-benzyl-3-indole hydrazinecarbothioamides (3a/b) | S. aureus & E. coli DNA gyrase B | Good binding energy | - | Antimicrobial | [8] |
Experimental Protocols
This section provides a generalized protocol for performing molecular docking studies with this compound. This protocol is based on methodologies reported in the literature for similar indole derivatives[4][13][14].
Protocol: Molecular Docking of this compound
1. Ligand Preparation:
- Sketch the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).
- Convert the 2D structure to a 3D structure.
- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
- Save the optimized ligand structure in a suitable format (e.g., .pdbqt) for docking.
2. Protein Preparation:
- Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
- Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.
- Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein.
- Define the binding site or active site of the protein. This can be done by identifying the pocket where the co-crystallized ligand was bound or by using a binding site prediction tool.
3. Molecular Docking:
- Use a molecular docking program such as AutoDock Vina or the Maestro module of Schrödinger.
- Define the grid box, which is a 3D grid that encompasses the defined binding site of the protein. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
- Perform the docking simulation. The program will generate multiple binding poses of the ligand within the protein's active site and calculate the binding energy for each pose.
- The number of binding modes to generate can be set (e.g., 9 or 10).
4. Analysis of Results:
- Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
- Visualize the protein-ligand interactions of the best binding pose using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
- Identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
- Compare the binding mode and energy with known inhibitors or standard drugs, if available.
Visualizations
Signaling Pathway: Wnt/β-catenin Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the potential point of inhibition by 1-benzyl-indole derivatives. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (including GSK-3β and Axin), leading to its ubiquitination and degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. 1-benzyl-indole-3-carbinol has been shown to disrupt this pathway, leading to a decrease in β-catenin levels and a reduction in the expression of downstream targets like MITF-M[6].
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 5. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells… [ouci.dntb.gov.ua]
- 8. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 10. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Application Notes and Protocols for Measuring the IC50 Value of 1-benzyl-1H-indole-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound 1-benzyl-1H-indole-3-carbothioamide belongs to this versatile family. Structurally similar to known tyrosinase inhibitors, this compound is a promising candidate for applications in conditions related to hyperpigmentation and melanoma.[2] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition can modulate the production of melanin.[2][3] Therefore, determining the half-maximal inhibitory concentration (IC50) of this compound against tyrosinase is a critical step in evaluating its potency and potential as a therapeutic agent.
These application notes provide a detailed protocol for determining the IC50 value of this compound using a tyrosinase inhibition assay. Additionally, a protocol for a cell-based MTT assay is included to assess its cytotoxic effects on cancer cell lines, which is relevant given the known anticancer activities of many indole derivatives.[4][5]
Data Presentation
The quantitative data from the tyrosinase inhibition and MTT assays should be summarized in the following tables for clear comparison and analysis.
Table 1: Tyrosinase Inhibition Assay Data
| Concentration of this compound (µM) | Absorbance (475 nm) - Replicate 1 | Absorbance (475 nm) - Replicate 2 | Absorbance (475 nm) - Replicate 3 | Average Absorbance | % Inhibition |
| 0 (Control) | 0 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Kojic Acid (Positive Control) |
Table 2: MTT Cytotoxicity Assay Data
| Concentration of this compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Doxorubicin (Positive Control) |
Experimental Protocols
Protocol 1: Tyrosinase Inhibition Assay
This protocol is adapted from methods used for similar indole-based tyrosinase inhibitors.[2]
Materials:
-
This compound
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.
-
Prepare a stock solution of Kojic acid in phosphate buffer.
-
Prepare a 30 U/mL solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 10 mM solution of L-DOPA in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Kojic acid.
-
Add 40 µL of the 30 U/mL tyrosinase solution to each well.
-
Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol provides a method to evaluate the cytotoxic potential of this compound against a selected cancer cell line (e.g., B16-F10 melanoma cells).
Materials:
-
This compound
-
Selected cancer cell line (e.g., B16-F10)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound and Doxorubicin in the culture medium.
-
After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing different concentrations of the test compound or Doxorubicin.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = [ (A_sample / A_control) ] * 100 Where:
-
A_sample is the absorbance of the cells treated with the test compound.
-
A_control is the absorbance of the vehicle-treated control cells.
-
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 value of this compound using a tyrosinase inhibition assay.
Caption: Simplified signaling pathway of melanogenesis, highlighting the role of tyrosinase as a key enzyme and the target for inhibition by this compound.
References
- 1. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Benzyl-1H-indole-3-carbothioamide Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-benzyl-1H-indole-3-carbothioamide derivatives, a class of compounds with significant potential for structure-activity relationship (SAR) studies in drug discovery. The indole scaffold is a well-established privileged structure in medicinal chemistry, and modifications at the 1 and 3 positions can lead to potent inhibitors of various biological targets, including kinases, enzymes, and receptors involved in cancer and microbial pathogenesis.
The replacement of a carboxamide with a carbothioamide (thioamide) is a common bioisosteric approach in medicinal chemistry. Thioamides can offer altered physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which may lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2]
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available indole. The key steps involve the N-benzylation of the indole ring, followed by the introduction of a nitrile group at the 3-position, and subsequent conversion of the nitrile to the desired carbothioamide.
Synthesis of 1-Benzyl-1H-indole
This protocol outlines the N-benzylation of indole using benzyl bromide.
Experimental Protocol:
-
In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO, 200 mL) and potassium hydroxide (KOH, 26.0 g, 0.399 mol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add indole (11.7 g, 0.100 mol) to the mixture and continue stirring for 45 minutes.
-
Add benzyl bromide (34.2 g, 0.200 mol) to the reaction mixture and stir for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Wash each ether layer with water (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield 1-benzyl-1H-indole.
Synthesis of 1-Benzyl-1H-indole-3-carbonitrile
The introduction of a nitrile group at the C3 position of 1-benzyl-1H-indole is a crucial step. This can be achieved through a direct cyanation reaction.
Experimental Protocol:
-
In a reaction vessel, combine 1-benzyl-1H-indole (1.0 equiv), copper(I) iodide (CuI, 1.2 equiv), and benzyl cyanide (as the cyanide source) in a suitable solvent such as DMF.
-
Heat the reaction mixture under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-1H-indole-3-carbonitrile.
Synthesis of this compound
The final step is the conversion of the nitrile to the thioamide. Several methods are available for this transformation.
Method A: Using Sodium Hydrosulfide
-
Dissolve 1-benzyl-1H-indole-3-carbonitrile (1.0 equiv) in dimethylformamide (DMF).
-
Add sodium hydrosulfide hydrate (NaSH·xH₂O, 2.0-3.0 equiv) and magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0-1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield this compound.
Method B: Using Lawesson's Reagent
-
Dissolve 1-benzyl-1H-indole-3-carbonitrile (1.0 equiv) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5-1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired thioamide.
Proposed Structure-Activity Relationship (SAR) Study
While specific SAR data for a series of this compound derivatives is not extensively available in the current literature, a hypothetical SAR study can be proposed based on the known biological activities of related indole-3-carboxamides and other indole derivatives. The following table outlines a proposed set of derivatives for synthesis and evaluation against a panel of cancer cell lines to establish SAR.
Table 1: Proposed this compound Derivatives for SAR Studies and their Hypothetical Anticancer Activity (IC₅₀ in µM)
| Compound ID | R¹ | R² | Hypothetical IC₅₀ (µM) vs. MCF-7 | Hypothetical IC₅₀ (µM) vs. A549 |
| 1a | H | H | >50 | >50 |
| 1b | 4-F | H | 15.2 | 20.5 |
| 1c | 4-Cl | H | 10.8 | 14.3 |
| 1d | 4-Br | H | 9.5 | 12.1 |
| 1e | 4-CH₃ | H | 25.1 | 30.8 |
| 1f | 4-OCH₃ | H | 30.5 | 35.2 |
| 1g | H | 5-F | 18.9 | 22.4 |
| 1h | H | 5-Cl | 12.3 | 16.7 |
| 1i | 4-Cl | 5-Cl | 5.2 | 7.8 |
Discussion of Hypothetical SAR:
-
Substitution on the Benzyl Ring (R¹): It is hypothesized that electron-withdrawing groups (e.g., halogens) at the para-position of the benzyl ring will enhance anticancer activity. The order of activity is expected to be Br > Cl > F, which is a common trend observed in many kinase inhibitors. Electron-donating groups (e.g., methyl, methoxy) are predicted to decrease activity.
-
Substitution on the Indole Ring (R²): Introducing substituents on the indole core, particularly at the 5-position, is another avenue for SAR exploration. Halogen substitution at this position is also expected to influence activity, potentially through interactions with the target protein.
-
Combined Substitutions: The combination of favorable substitutions on both the benzyl and indole rings (e.g., compound 1i ) is anticipated to result in the most potent compounds in the series.
-
The Carbothioamide Moiety: The thioamide group is a key pharmacophore, likely involved in hydrogen bonding interactions with the biological target. Its increased hydrogen bond donor capacity compared to an amide could lead to enhanced binding affinity.[1]
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic workflow and a potential signaling pathway that could be targeted by these compounds.
Synthetic Workflow
Caption: Synthetic route to this compound derivatives.
General Kinase Signaling Pathway
Many indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of cancer. The following diagram illustrates a generic kinase signaling pathway that could be inhibited by the synthesized compounds.
Caption: Inhibition of a generic kinase signaling pathway by an indole derivative.
Conclusion
The synthetic protocols provided herein offer a clear pathway for the generation of a library of this compound derivatives. The proposed SAR study provides a framework for investigating the anticancer potential of these compounds. The thioamide moiety represents a promising functional group for modulating the biological activity of indole-based scaffolds. Further studies are warranted to explore the full therapeutic potential of this class of compounds and to elucidate their precise mechanisms of action and the specific signaling pathways they modulate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-benzyl-1H-indole-3-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-benzyl-1H-indole-3-carbothioamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 1-benzyl-1H-indole-3-carboxamide: The amide precursor to your thioamide.
-
Lawesson's Reagent or other thionating agent byproducts: Phosphorus-containing residues if Lawesson's reagent was used.
-
Unreacted starting materials: Such as 1-benzyl-1H-indole.
-
Degradation products: Thioamides can be sensitive to acidic conditions and may hydrolyze back to the corresponding amide, especially during prolonged contact with silica gel.[1]
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a common issue, particularly for compounds sensitive to acid. Here are several strategies to mitigate this:
-
Deactivate the silica gel: You can use a slurry of silica gel in a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to neutralize the acidic sites.
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Minimize contact time: Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.
-
Test for stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is likely unstable on silica.
Q3: I'm having trouble getting good separation of my product from a closely-eluting impurity during column chromatography. How can I improve the resolution?
A3: To improve separation, you can adjust several parameters:
-
Optimize the solvent system: A less polar solvent system will generally result in lower Rf values and better separation. Systematically test different ratios of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents using TLC.
-
Use a longer column: A longer column provides more surface area for interaction and can improve separation.
-
Dry-load the sample: If your compound is not very soluble in the eluent, dissolving it in a stronger solvent and adsorbing it onto a small amount of silica gel before loading it onto the column can lead to sharper bands.[2]
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, leaving more polar impurities on the column.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:
-
Use a different solvent or solvent system: The current solvent may be too good a solvent for your compound even at low temperatures. Try a solvent in which your compound is less soluble.
-
Add a co-solvent: If your compound is very soluble in one solvent, you can add a "non-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.[3]
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[3]
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q5: After purification, my yield is very low. What are the potential causes?
A5: Low yield can result from several factors during the purification process:
-
Material loss during transfers: Be meticulous when transferring your compound between flasks and during filtration.
-
Using too much recrystallization solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Compound instability: As mentioned, your compound may be degrading on the silica gel column.
-
Incomplete elution from the column: Your chosen solvent system may not be polar enough to elute all of your product. After your product has eluted, try flushing the column with a more polar solvent (a "methanol purge") to see if any remaining compound comes off.
Data Presentation
Table 1: Suggested Starting Conditions for Purification of this compound
| Purification Method | Parameter | Suggested Starting Condition | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | For acid-sensitive compounds, consider deactivating with 1% triethylamine in the eluent. |
| Eluent System | Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate | Start with a ratio of 9:1 and gradually increase the polarity based on TLC analysis. | |
| Loading Method | Dry loading | Dissolve crude product in a minimal amount of dichloromethane, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[2] | |
| Recrystallization | Solvent | Ethanol, Methanol, or a mixture of Dichloromethane and Hexane | Test solubility in small vials first. The ideal solvent dissolves the compound when hot but not when cold. |
| Procedure | Dissolve in a minimum of hot solvent, allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. | If the solution is colored, activated charcoal can be used to decolorize it before hot filtration. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.3 and separates it from impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and mix.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to each tube.
-
Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. The ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
-
Mandatory Visualization
References
Optimizing reaction conditions for N-benzylation of indoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-benzylation of indoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-benzylation of indoles in a question-and-answer format.
Question: My reaction is resulting in a low yield of the desired N-benzylated product. What are the potential causes and solutions?
Answer: Low yields in N-benzylation of indoles can stem from several factors. A primary consideration is the incomplete deprotonation of the indole nitrogen. The choice of base is critical; strong bases are often required to form the indole anion, which is a key reactive intermediate.[1] Additionally, the reaction temperature may be insufficient, as N-benzylation reactions can be slower than other alkylations and may require elevated temperatures to proceed efficiently.[1][2]
Another potential issue is the choice of the benzylating agent. While benzyl halides (e.g., benzyl bromide, benzyl chloride) are common, they can be highly reactive and lead to side products.[1] Benzyl alcohols can be used as greener alternatives, though they may require specific catalytic systems to be effective.[3][4]
Finally, the solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can facilitate the reaction by stabilizing the indole anion.[5]
Troubleshooting Steps:
-
Evaluate the Base: Ensure the base is strong enough to deprotonate the indole. Consider switching to a stronger base if you are using a weak one.
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. N-benzylation reactions are often carried out at temperatures ranging from 90°C to 150°C.[1]
-
Optimize the Benzylating Agent: If using benzyl halides, ensure their purity and consider using a more reactive one if the reaction is sluggish. If using benzyl alcohols, ensure the appropriate catalyst is present.
-
Solvent Selection: If not already using one, switch to a polar aprotic solvent like DMF, DMA, or DMSO.[2]
Question: I am observing the formation of a significant amount of the C3-benzylated indole as a byproduct. How can I improve the regioselectivity for N-benzylation?
Answer: The formation of C3-benzylated indoles is a common competing reaction, as the C3 position is also nucleophilic.[6] The regioselectivity between N- and C3-alkylation is highly dependent on the reaction conditions.
Several factors can be adjusted to favor N-benzylation:
-
Base and Solvent System: The combination of a strong base and a polar, ionizing solvent generally favors the formation of the indole anion, which predominantly undergoes N-alkylation.[5] In contrast, reactions under acidic conditions or with certain metal catalysts may favor C3-alkylation.[3][4]
-
Counter-ion: The nature of the counter-ion from the base can influence the site of alkylation.
-
Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[7]
Troubleshooting Steps:
-
Modify the Base/Solvent System: Employ a strong base such as NaH or KOH in a polar aprotic solvent like DMF or DMSO to promote the formation of the indole anion.[7]
-
Adjust the Temperature: Experiment with increasing the reaction temperature, as this has been shown to improve N-selectivity in some cases.[7]
-
Consider a Two-Step Protocol: A reliable method involves the pre-formation of the indole anion with a strong base, followed by the addition of the benzylating agent.[1]
Question: My reaction is not going to completion, and I observe unreacted starting material. What should I do?
Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of reagents.
Troubleshooting Steps:
-
Extend the Reaction Time: N-benzylation can be slow, sometimes requiring several hours to reach completion.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Increase the Temperature: As mentioned previously, higher temperatures can increase the reaction rate.[1]
-
Check Reagent Stoichiometry and Purity: Ensure that the benzylating agent is used in a slight excess and that all reagents are pure and dry, as moisture can quench the base.
-
Catalyst Deactivation: If using a catalyst, it may have been poisoned or deactivated. Consider adding a fresh portion of the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for N-benzylation of indoles?
A1: Strong bases are generally preferred to ensure complete deprotonation of the indole nitrogen. Sodium hydride (NaH) and potassium hydroxide (KOH) are commonly used in polar aprotic solvents like DMF and DMSO.[5][7] The choice of base may also depend on the specific indole substrate and the benzylating agent.
Q2: Can I use benzyl alcohol instead of benzyl bromide for the N-benzylation?
A2: Yes, benzyl alcohols can be used as "green" alkylating agents, with water being the only byproduct.[3][4] However, this typically requires a catalytic system, such as those based on iron or other transition metals, to activate the alcohol.[8] Direct N-alkylation with benzyl alcohols without a catalyst is generally not efficient.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO) are highly recommended.[2] These solvents effectively solvate the indole anion and facilitate the nucleophilic substitution reaction.
Q4: How can I monitor the progress of my N-benzylation reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the indole and the formation of the N-benzylated product.
Q5: What are some common side reactions to be aware of?
A5: Besides the competing C3-benzylation, other potential side reactions include over-alkylation (if the product can be further alkylated), and polymerization of the indole under certain conditions.[9] If using a strong base, it is also possible for the base to react with other functional groups present in the starting material.
Data Presentation
Table 1: Effect of Base and Solvent on the N-alkylation of Indoline with Benzyl Alcohol [8]
| Entry | Base (Equiv.) | Solvent | Conditions | Yield (%) |
| 1 | CsOH (0.5) | Toluene | 110 °C | 25 |
| 2 | K₂CO₃ (1) | Toluene | 110 °C | 40 |
| 3 | K₂CO₃ (1) | TFE | 110 °C | 95 |
| 4 | K₂CO₃ (1) | Dioxane | 110 °C | 50 |
Reaction Conditions: Indoline (0.3 mmol), benzyl alcohol (2 equiv.), Fe-1 catalyst (5 mol%), Me₃NO (10 mol%). TFE: 2,2,2-trifluoroethanol.
Table 2: Optimization of Conditions for Indole N-alkylation [7]
| Entry | NaH (eq.) | BnBr (eq.) | Solvent | Temperature (°C) | Yield of N-benzylindole (%) |
| 1 | 2 | 1.5 | THF/DMF (1:1) | 25 | 65 |
| 2 | 4 | 1.5 | THF/DMF (1:1) | 25 | 70 |
| 3 | 4 | 1.5 | THF/DMF (3:1) | 25 | 60 |
| 4 | 4 | 1.5 | THF/DMF (1:1) | 50 | 75 |
| 5 | 4 | 1.5 | THF/DMF (1:1) | 65 | 85 |
| 6 | 4 | 1.5 | THF/DMF (1:1) | 80 | 91 |
Reactions were performed on the crude reaction mixture of a preceding Fischer indolization.
Experimental Protocols
Protocol 1: General Procedure for N-benzylation of Indole using a Strong Base [1][5]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole (1.0 equiv) in a dry polar aprotic solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., NaH, 1.1 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indole anion.
-
Cool the reaction mixture back to 0 °C and add the benzylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction time can range from a few hours to overnight.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylated indole.
Protocol 2: Iodine-Catalyzed C3-Benzylation of Indoles with Benzyl Alcohols [3][4]
Note: This protocol favors C3-benzylation.
-
In a round-bottom flask, combine the indole (1.2 equiv), benzyl alcohol (1.0 equiv), and molecular iodine (I₂) (5 mol%).
-
Add toluene as the solvent.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-7 hours.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C3-benzylated indole.
Visualizations
Caption: Troubleshooting workflow for N-benzylation of indoles.
Caption: Generalized reaction pathway for N-benzylation of indoles.
References
- 1. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 2. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chalmers.se [research.chalmers.se]
How to prevent degradation of indole compounds during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of indole compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are indole compounds prone to degradation during synthesis?
A1: Indole and its derivatives are susceptible to degradation due to several factors related to their chemical structure. The indole ring is an electron-rich aromatic system, making it vulnerable to oxidation.[1] Furthermore, the nitrogen atom in the pyrrole ring can be protonated under acidic conditions, which can lead to polymerization.[2] High temperatures can also cause isomerization and fragmentation of the indole ring.[3]
Q2: What are the most common signs of indole degradation in my reaction?
A2: Common indicators of indole degradation include a change in the color of the reaction mixture, often turning dark or forming a tar-like substance, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis, and a lower than expected yield of the desired product. When exposed to air and light, indole can auto-oxidize into a resinous substance.
Q3: How can I prevent the oxidation of my indole compound?
A3: To prevent oxidation, it is crucial to carry out the synthesis under an inert atmosphere, such as nitrogen or argon. It is also advisable to protect the reaction from light by wrapping the reaction vessel in aluminum foil. The use of antioxidants, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, can also be beneficial in quenching radical species that may initiate oxidation.[4][5]
Q4: My synthesis involves acidic conditions. How can I protect my indole from acid-catalyzed degradation?
A4: In the presence of strong acids, the indole nucleus can be protonated at the C3 position, leading to dimerization or polymerization.[2] To mitigate this, you can use an N-protecting group, such as Boc (tert-butoxycarbonyl) or a sulfonyl group (e.g., Ts or PhSO2), which reduces the electron-donating nature of the nitrogen and increases the stability of the indole ring towards acids.[6] If possible, using milder acidic conditions or a shorter reaction time can also help.
Q5: Are there specific N-protecting groups that are better for stabilizing indoles?
A5: The choice of an N-protecting group depends on the specific reaction conditions and the desired final product.
-
Boc (tert-butoxycarbonyl): Good for general protection and is easily removed under acidic conditions.[7]
-
Sulfonyl groups (Ts, Ns, PhSO2): These are electron-withdrawing groups that significantly increase the stability of the indole ring to oxidation and acidic conditions. However, their removal often requires harsher conditions.[8]
-
Alkyl groups (e.g., Benzyl): Can be used but may be more difficult to remove.
Troubleshooting Guides
Issue 1: Reaction mixture turns dark and yields a complex mixture on TLC.
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Ensure the reaction is performed under a completely inert atmosphere (e.g., high-purity nitrogen or argon). 2. Degas all solvents prior to use. 3. Protect the reaction from light by covering the flask with aluminum foil. 4. Consider adding a small amount of an antioxidant like BHT (Butylated Hydroxytoluene) to the reaction mixture.[4] |
| Acid-catalyzed polymerization | 1. If possible, reduce the concentration of the acid or use a milder acid. 2. Protect the indole nitrogen with an electron-withdrawing group like Boc or a sulfonyl group prior to the acidic step.[6] |
| Thermal degradation | 1. Run the reaction at a lower temperature if the protocol allows. 2. Monitor the reaction closely to avoid prolonged heating. |
Issue 2: Low yield of the desired N-substituted indole.
| Possible Cause | Troubleshooting Steps |
| Competing C3-alkylation | 1. For N-alkylation, deprotonate the indole nitrogen with a suitable base (e.g., NaH) before adding the alkylating agent. This will favor N-alkylation over C3-alkylation. |
| Degradation of the starting material | 1. Confirm the purity of the starting indole compound. If it has been stored for a long time, it may have partially degraded. 2. Follow the general prevention strategies for oxidation and acid-catalyzed degradation. |
Data Presentation: Stability of Indole Under Various Conditions
| Condition | Observation/Data | Prevention Strategy | Citation |
| Strong Acid (e.g., H2SO4) | Prone to polymerization. The kinetics of dimer and trimer formation can be studied. | Use of N-protecting groups (Boc, Ts, etc.). Use of milder acids or shorter reaction times. | [2][9] |
| High Temperature (1050–1650 K) | Undergoes isomerization and fragmentation. The total disappearance follows a first-order rate constant: k_total = 10^15.78 exp(−83.6 × 10^3/RT)s^-1. | Perform reactions at the lowest effective temperature. | [3][10] |
| Oxidizing Agents (e.g., O2, H2O2) | Readily oxidized. The rate constant for the reaction with •OH is 1.54×10^-10 cm^3 molecule^−1 s^−1 at 298 K. | Conduct reactions under an inert atmosphere. Use antioxidants. | [11] |
| UV Light | Photo-oxidation can occur, leading to various oxidation products. | Protect the reaction from light. | |
| Aqueous pH | Nitrosated indoles are generally more stable at pH 8 than at pH 2. | Control the pH of the reaction and work-up steps. | [3] |
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, which enhances its stability towards various reagents.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)2O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-indole.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Phenylsulfonyl Protection of Indole
This protocol details the protection of the indole nitrogen with a phenylsulfonyl (PhSO2) group, which provides excellent stability against strong acids and oxidizing agents.
Materials:
-
Indole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask under nitrogen, add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to yield N-phenylsulfonylindole.
Mandatory Visualizations
Caption: Relationship between indole degradation pathways and preventative strategies.
Caption: A decision-making workflow for preventing indole degradation during synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamics and kinetics of indole oligomerization in 0.5 mol L<sup>−1</sup> aqueous sulfuric acid: evaluation of so… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals are overlapping, making assignment impossible. What can I do?
A1: Signal overlap in the aromatic region of indole spectra is a common challenge.[1][2] Here are several strategies to resolve overlapping signals:
-
Change the Solvent: Altering the NMR solvent can induce differential chemical shifts, potentially resolving overlapping peaks.[3] Solvents like benzene-d6 often produce different spectral patterns compared to chloroform-d.[3]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.[4][5][6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems even when signals overlap.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the proton signals into a second dimension based on the carbon chemical shifts.[5][7][8][9] This is highly effective for resolving overlapping proton signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.[7][10]
-
Below is a troubleshooting workflow for signal overlap:
Caption: Workflow for resolving overlapping NMR signals.
Q2: The chemical shifts of my indole protons are not what I predicted. How do substituent effects influence the spectrum?
A2: Substituents on the indole ring significantly impact the chemical shifts of the ring protons due to their electronic effects (both inductive and resonance).[11][12]
-
Electron-Donating Groups (EDGs): Groups like -NH2, -OH, and -OCH3 increase electron density in the ring, particularly at the ortho and para positions. This shielding effect shifts the corresponding proton signals upfield (to lower ppm values).[12]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, and -C(O)R decrease electron density in the ring, deshielding the ortho and para protons and shifting their signals downfield (to higher ppm values).[12]
The table below summarizes the general effects of common substituents on the ¹H NMR chemical shifts of indole protons.
| Substituent Position | Substituent Type | Effect on Ring Protons | Expected Chemical Shift Change |
| C2, C3 | EDG | Shielding | Upfield shift |
| C2, C3 | EWG | Deshielding | Downfield shift |
| C4, C5, C6, C7 | EDG | Shielding at ortho & para | Upfield shift |
| C4, C5, C6, C7 | EWG | Deshielding at ortho & para | Downfield shift |
Q3: The signal for my N-H proton is broad or has disappeared. Why is this happening?
A3: The N-H proton of the indole ring is an exchangeable proton.[13][14] Its appearance in the NMR spectrum is highly dependent on the experimental conditions.[14]
-
Solvent Exchange: In protic solvents (like methanol-d4 or D2O), the N-H proton can rapidly exchange with deuterium atoms from the solvent. This exchange can lead to signal broadening or complete disappearance of the N-H peak.[3][14] To confirm if a peak corresponds to an N-H proton, you can add a drop of D2O to your NMR sample; the N-H peak should disappear.[3]
-
Concentration and Temperature: The chemical shift and peak shape of the N-H proton can also be affected by the sample concentration and the temperature at which the spectrum is acquired.[14] Hydrogen bonding at higher concentrations can shift the signal downfield.[14]
Q4: I am seeing more signals than expected in my spectrum, suggesting a mixture of compounds, but my sample is pure. What could be the cause?
A4: The presence of more signals than anticipated for a pure compound can often be attributed to the existence of rotational isomers (rotamers).[15][16] This is particularly common in N-substituted indoles, where rotation around the N-C bond of the substituent may be restricted.[15][16]
-
Hindered Rotation: If the energy barrier to rotation is high enough, you may observe separate sets of signals for each conformer on the NMR timescale.[15]
-
Troubleshooting: Acquiring the NMR spectrum at a higher temperature can often resolve this issue.[3] Increased thermal energy can accelerate the rate of rotation, causing the separate signals to coalesce into a single, averaged set of peaks.[3]
The logical relationship for identifying rotamers is as follows:
Caption: Logic for confirming the presence of rotamers.
Experimental Protocols
Protocol 1: Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the substituted indole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
-
Processing:
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals.
-
Protocol 2: Acquiring a 2D COSY Spectrum
-
Sample Preparation and Initial Setup: Prepare the sample and set up the spectrometer as for a standard ¹H NMR.
-
Pulse Sequence: Utilize a standard COSY pulse sequence (90° - t1 - 90° - acquire).[17]
-
Acquisition Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to be the same as the ¹H spectrum.[18]
-
Set the number of increments in the t1 dimension (typically 128 or 256).
-
Set the number of scans per increment.
-
-
Processing:
-
Apply Fourier transformation in both dimensions.
-
Symmetrize the spectrum if necessary.
-
Analyze the cross-peaks, which indicate coupled protons.[5]
-
Protocol 3: Acquiring a 2D HSQC Spectrum
-
Sample Preparation and Initial Setup: Prepare the sample and set up the spectrometer. A more concentrated sample may be beneficial.
-
Pulse Sequence: Use a standard HSQC pulse sequence with polarization transfer from ¹H to ¹³C and back to ¹H.[7][17]
-
Acquisition Parameters:
-
Set the spectral width in F2 (direct dimension) for ¹H and in F1 (indirect dimension) for ¹³C.[18]
-
Optimize the polarization transfer delay based on an approximate one-bond ¹J(C,H) coupling constant (typically ~145 Hz).
-
-
Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase the spectrum.
-
Analyze the cross-peaks, which show correlations between a proton and its directly attached carbon.[7]
-
The general workflow for 2D NMR experiments is outlined below:
References
- 1. m.youtube.com [m.youtube.com]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
- 13. Nuclear magnetic resonance studies of exchangeable protons. II. The solvent exchange rate of the indole nitrogen proton of tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Hindered Rotation in N-Carbomethoxylated Indole Derivatives [scielo.org.mx]
- 16. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ulethbridge.ca [ulethbridge.ca]
Technical Support Center: Mass Spectrometry of Thioamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: My observed mass is approximately 16 Da higher than the expected mass of my amide-containing peptide. Could this be a thioamide?
A1: Yes, it is highly probable. The substitution of an oxygen atom with a sulfur atom to form a thioamide results in a mass increase of approximately 15.99 Da. This is often misinterpreted as an oxidation (+15.9949 Da).[1] High-resolution mass spectrometry can help distinguish between thioamidation and oxidation based on the precise mass difference.
Q2: I am observing a peak at [M+16]+ in the mass spectrum of my thioamide compound. What could be the cause?
A2: This is likely due to the in-source oxidation of the thioamide. Sulfur-containing compounds are susceptible to oxidation during the electrospray ionization (ESI) process.[2][3] This artifactual oxidation can be influenced by the field strength at the ESI needle and the solvent flow rate.[3]
Q3: Are thioamide compounds prone to hydrolysis during LC-MS analysis?
A3: Thioamides are generally more resistant to hydrolysis than their corresponding amides.[4] However, instrument-mediated hydrolysis, particularly in an ion trap, has been observed for related compounds like thioesters.[5] This could potentially lead to the observation of a peak corresponding to the amide ([M-S+O]), which has a mass difference of about -16 Da.
Q4: What are some common adducts I should be aware of when analyzing thioamides by ESI-MS?
A4: Like other molecules analyzed by ESI-MS, thioamides can form adducts with cations present in the mobile phase or from contaminants. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[6] It is crucial to recognize these adducts to avoid misinterpretation of your mass spectra.
Troubleshooting Guides
Issue 1: Unexpected Peaks and Mass Shifts
Problem: My mass spectrum shows unexpected peaks, and the molecular ion I observe does not match the calculated mass of my thioamide compound.
Possible Causes & Solutions:
-
Misinterpretation of Thioamidation vs. Oxidation:
-
Symptom: An observed mass ~16 Da higher than the corresponding amide.
-
Solution: Use a high-resolution mass spectrometer to obtain an accurate mass measurement. The mass difference for thioamidation is distinct from oxidation.[1]
-
-
In-Source Oxidation:
-
Symptom: A significant peak at [M+16]⁺.
-
Solution:
-
Optimize ESI source conditions: reduce the capillary voltage and optimize the nebulizer gas flow.[7]
-
Ensure solvents are freshly prepared and degassed to minimize dissolved oxygen.
-
-
-
Formation of Adducts:
-
Symptom: Peaks at [M+22.99]⁺, [M+38.96]⁺, or [M+18.03]⁺.
-
Solution:
-
Use high-purity solvents and additives.
-
If possible, switch to ammonium-based buffers instead of sodium or potassium-based ones.
-
Recognize and annotate these common adducts during data analysis.
-
-
-
Thermal Degradation:
-
Symptom: Multiple unexpected fragment ions, poor signal intensity, and a disappearing molecular ion over time. This is more common for larger, less stable molecules.[8]
-
Solution: Lower the ion source temperature to the minimum required for efficient ionization.
-
Issue 2: Poor Signal Intensity or No Signal
Problem: I am not able to detect my thioamide compound, or the signal is very weak.
Possible Causes & Solutions:
-
Sample Concentration:
-
Symptom: Weak or no detectable peaks.
-
Solution: Ensure your sample is at an appropriate concentration. Both overly dilute and overly concentrated samples can lead to poor signal.[9]
-
-
Ionization Efficiency:
-
Symptom: Poor signal intensity with standard ESI conditions.
-
Solution: Experiment with different ionization techniques (e.g., APCI) or optimize ESI parameters. Thioamides have different electronic properties than amides and may require different source conditions for optimal ionization.[1]
-
Issue 3: Artifacts from Sample Preparation
Problem: I suspect that my sample is being altered during synthesis or preparation for analysis.
Possible Causes & Solutions:
-
Epimerization:
-
Symptom: Appearance of diastereomers in the chromatogram.
-
Cause: The Cα proton adjacent to a thioamide is more acidic than that of an amide, making it susceptible to epimerization under basic conditions or during prolonged synthesis steps.[1]
-
Solution: Minimize exposure to basic conditions and consider using thioimidate protecting groups during solid-phase peptide synthesis (SPPS).[10]
-
-
Side Reactions in Peptide Synthesis:
-
Symptom: Multiple impurities and low yield of the desired thioamide-containing peptide.
-
Cause: Thioamides can be reactive and undergo side reactions during peptide elongation and cleavage from the resin.[10][11]
-
Solution: Employing thioimidates as protecting groups can preserve the thioamide integrity during synthesis.[10][11]
-
Data Presentation
Table 1: Common Mass Modifications and Adducts in Thioamide Mass Spectrometry
| Modification/Adduct | Mass Difference (Da) | Common Cause/Source |
| Thioamidation (vs. Amide) | +15.99 | Substitution of Oxygen with Sulfur |
| Oxidation | +15.9949 | In-source oxidation or sample degradation |
| Hydrolysis (to Amide) | -15.99 | In-source reaction or sample degradation |
| Sodium Adduct | +22.9898 | Glassware, buffers, solvents |
| Potassium Adduct | +38.9637 | Glassware, buffers, solvents |
| Ammonium Adduct | +18.0334 | Buffers, additives |
| Loss of SH₂ | -33.9877 | Fragmentation of thioamide-containing molecules[12] |
Experimental Protocols
Protocol: General Sample Preparation and LC-MS/MS Analysis of Thioamide-Containing Peptides
-
Sample Dissolution: Dissolve the purified thioamide-containing peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of 1-10 µM. Use high-purity, LC-MS grade solvents.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) to ensure good separation of the analyte from impurities.
-
Flow Rate: A typical analytical flow rate is 200-400 µL/min.
-
-
Mass Spectrometry Analysis (ESI):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Source Temperature: Set the ion source temperature as low as possible to prevent thermal degradation (e.g., 100-150 °C).
-
Capillary Voltage: Start with a standard voltage (e.g., 3.5 kV) and optimize by reducing it if in-source oxidation is observed.
-
MS1 Scan: Acquire full scan MS1 data over a relevant m/z range (e.g., 200-2000 m/z) to identify the molecular ion and any adducts or oxidation products.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. Select the precursor ion of interest (e.g., the [M+2H]²⁺ or [M+3H]³⁺ ion for peptides) for MS/MS analysis to obtain sequence information.
-
-
Data Analysis:
-
Identify the molecular ion of the thioamide peptide.
-
Screen for the presence of common adducts (Table 1).
-
Look for characteristic mass shifts corresponding to oxidation ([M+16]) or hydrolysis ([M-16]).
-
In the MS/MS spectra, look for characteristic neutral losses, such as the loss of SH₂ (~34 Da), in addition to the expected b- and y-ions.[12]
-
Visualizations
Caption: Troubleshooting workflow for identifying common mass spectrometry artifacts of thioamides.
Caption: Relationship between the thioamide compound and potential mass spectrometry artifacts.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Oxidation in Mass Spectrometry: Applications in Analyte Detection in C" by Lindsay Brown [trace.tennessee.edu]
- 3. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of thioesters in an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protein oxidative modifications during electrospray ionization: solution phase electrochemistry or corona discharge-induced radical attack? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. TiO{sub 2} Photocatalyzed Oxidation of Drugs Studied by Laser Ablation Electrospray Ionization Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 12. cpcscientific.com [cpcscientific.com]
Technical Support Center: Optimizing Cell Viability Assays with 1-benzyl-1H-indole-3-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-benzyl-1H-indole-3-carbothioamide in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: For cell culture applications, this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] It is crucial to keep the final concentration of the solvent in the cell culture medium below a level that affects cell viability, typically less than 0.5%.
Q2: How should I store the this compound stock solution?
A2: Stock solutions should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
Q3: What is the expected cytotoxic concentration range for indole derivatives?
A3: The cytotoxic concentration of indole derivatives can vary widely depending on the specific compound and the cell line being tested. For example, the IC50 of 1-benzyl-I3C, a related compound, is approximately 0.05 μM in MCF-7 and MDA-MB-231 human breast cancer cells.[1] It is recommended to perform a dose-response experiment with a broad range of concentrations to determine the optimal range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Compound precipitation in culture medium. | Decrease the final concentration of the compound. Ensure the DMSO concentration is not exceeding 0.5%. Visually inspect the wells for any precipitate before adding the viability reagent. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | |
| High background signal in no-cell control wells | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
| The compound interferes with the assay reagent. | Run a control with the compound in cell-free medium to check for direct reduction of the viability reagent. If interference is observed, consider using a different viability assay. | |
| Unexpectedly high cell viability at high compound concentrations | Compound has a cytostatic rather than cytotoxic effect. | Supplement the viability assay with a proliferation assay (e.g., Ki-67 staining) or a cytotoxicity assay that measures cell death (e.g., LDH release). |
| The compound has limited solubility at higher concentrations. | Refer to the solubility recommendations and visually inspect for precipitation. | |
| Compound appears to enhance cell viability | The compound may interfere with the chemistry of the assay. For example, some compounds can directly reduce MTT, leading to a false-positive signal.[2] | Test the compound in a cell-free system with the assay reagent to check for direct chemical reduction. Consider an alternative assay based on a different detection principle (e.g., ATP content). |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells of interest
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and no-cell control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[3]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Potential Signaling Pathways
Indole derivatives have been shown to affect various signaling pathways involved in cell proliferation and survival. This compound may potentially modulate similar pathways.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing off-target effects of 1-benzyl-1H-indole-3-carbothioamide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the off-target effects of 1-benzyl-1H-indole-3-carbothioamide and related indole-based compounds in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
While specific data on this compound is limited in published literature, its core structure, a 1-benzyl-indole moiety, is found in various biologically active molecules. Derivatives of this scaffold have been investigated for several therapeutic applications. For instance, related indole-based thiosemicarbazones have been studied as tyrosinase inhibitors for conditions involving irregular melanin synthesis.[1] Other N-substituted indole derivatives have shown potential as anticancer, antimicrobial, and antileishmanial agents.[1] Given its structure, this compound may be explored for similar activities.
Q2: What are the common causes of off-target effects with indole-based compounds in cell culture?
Off-target effects for small molecules like this compound can arise from several factors:
-
Compound Promiscuity: The molecule may bind to multiple, unrelated proteins, a phenomenon known as polypharmacology.[2]
-
Poor Solubility and Aggregation: Many indole derivatives are lipophilic and can have low aqueous solubility.[1] At concentrations exceeding their solubility limit, compounds can form aggregates that non-specifically inhibit proteins or cause cytotoxicity, leading to misleading results.
-
Chemical Reactivity: The compound or its metabolites may be chemically reactive, leading to covalent modification of various cellular components.
-
High Concentrations: Using concentrations that are significantly higher than the on-target binding affinity increases the likelihood of binding to lower-affinity off-target proteins.
-
Instability in Culture Media: The compound may degrade in cell culture media over time, and its degradation products could have their own biological activities.[3][4] A related compound, 1-benzyl-indole-3-carbinol, shows pH-dependent stability.[5]
Q3: How can I determine if my compound is causing non-specific effects due to aggregation?
One common method is to include a non-ionic detergent, such as Triton X-100 (typically at 0.01%), in your assay. If the compound's activity is significantly reduced in the presence of the detergent, it suggests that aggregation may be contributing to the observed effects. Additionally, dynamic light scattering (DLS) can be used to directly detect aggregate formation in your experimental buffer.
Q4: What are essential control experiments to differentiate on-target from off-target effects?
To ensure the observed phenotype is due to the intended mechanism of action, the following controls are critical:
-
Structural Analogue Control: Use a closely related but inactive analogue of your compound. This helps confirm that the biological effect is due to the specific chemical structure and not a general property of the chemical class.
-
Cell Line Controls: Use a cell line that does not express the target protein (e.g., via knockout or knockdown). The compound should not elicit the same on-target phenotype in these cells.
-
Rescue Experiments: If the compound inhibits a target, try to rescue the phenotype by overexpressing the target protein or by adding a downstream product of the inhibited pathway.
-
Target Engagement Confirmation: Directly measure if the compound binds to its intended target in the cellular environment at the concentrations used to observe the phenotype.[6]
Troubleshooting Guide
| Problem / Question | Potential Cause | Recommended Solution |
| High cytotoxicity is observed at concentrations expected to be selective for the target. | 1. Compound Precipitation/Aggregation: The compound may be coming out of solution in the cell culture media. 2. General Cellular Stress: The compound might be inducing off-target stress pathways (e.g., oxidative stress, ER stress). 3. Media Component Interaction: The compound may interact with components in the culture media.[4] | 1. Check Solubility: Visually inspect the media for precipitates after adding the compound. Lower the final DMSO concentration (ideally ≤0.1%). Consider using solubility-enhancing excipients if compatible with the cell line. 2. Perform Dose-Response Cytotoxicity Assays: Determine the TC50 (50% toxic concentration) alongside the IC50/EC50 for the on-target effect. Aim for a therapeutic window where the on-target effect occurs at concentrations well below the TC50. 3. Test in Simpler Buffer: Initially test the compound's effect in a simple buffered saline solution to rule out media interactions. |
| Experimental results are inconsistent between replicates or different experimental days. | 1. Stock Solution Instability: The compound may be unstable in the solvent (e.g., DMSO) when stored. 2. Inconsistent Dosing: Pipetting errors or incomplete mixing can lead to variability. 3. Cell Culture Variability: Differences in cell passage number, confluency, or health can alter sensitivity to the compound. | 1. Prepare Fresh Stock Solutions: Prepare stock solutions fresh for each experiment or perform a stability study of the stock solution under your storage conditions. Aliquot stocks to minimize freeze-thaw cycles. 2. Improve Dosing Technique: Ensure thorough mixing after adding the compound to the media. Use calibrated pipettes and perform serial dilutions carefully. 3. Standardize Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| A clear phenotypic effect is observed, but it does not correlate with target engagement data. | 1. Off-Target Effect: The phenotype is likely caused by the compound binding to an unintended target. 2. Indirect Target Modulation: The compound may not bind the target directly but could be affecting an upstream regulator. 3. Assay Artifact: The phenotypic assay may be susceptible to artifacts (e.g., interference with a reporter signal). | 1. Conduct Off-Target Profiling: Screen the compound against a panel of known off-targets (e.g., kinases, GPCRs). Unbiased methods like thermal proteome profiling can identify cellular targets.[7] 2. Validate with a Different Method: Confirm the phenotype using an alternative assay that measures a different cellular parameter. 3. Perform a Target Knockdown: Use siRNA or shRNA to reduce the expression of the intended target. If the compound's phenotype persists, it is likely off-target. |
Experimental Protocols & Visualizations
Workflow for Identifying and Mitigating Off-Target Effects
The following diagram outlines a general workflow for characterizing a small molecule inhibitor and distinguishing its on-target versus off-target effects.
Caption: Workflow for validating on-target activity and identifying off-target effects.
Potential Signaling Pathway Interference
Based on studies of the related compound 1-benzyl-indole-3-carbinol (1-benzyl-I3C), indole derivatives can interfere with critical signaling pathways like Wnt/β-catenin.[8][9] This pathway is crucial for cell proliferation and development. Disruption by a small molecule could be an intended on-target effect (e.g., in cancer) or an unintended off-target effect.
Caption: Simplified Wnt/β-catenin pathway showing a potential point of inhibition.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells in culture
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in complete medium from a 1000X stock in DMSO. Include a vehicle control (DMSO only, at the same final concentration as the highest compound dose) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound to 1X concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including controls). Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified chamber or for 2-4 hours with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Subtract the absorbance of the "no cells" blank from all other readings.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Absorbance of treated well / Absorbance of vehicle control well) * 100. Plot the percentage viability against the log of the compound concentration to determine the TC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular context.[7][10] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge (capable of >15,000 x g)
-
SDS-PAGE and Western blot equipment
-
Antibody specific to the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with the compound at the desired concentration or with vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Leave one aliquot from each treatment group at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Measure the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the target protein.
-
Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated groups. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Indole-3-Carbinol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with indole-3-carbinol (I3C) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimentation with I3C and its derivatives.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
-
Question: My I3C derivative is showing variable or low potency in my cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Compound Stability: I3C is notoriously unstable in acidic conditions, such as the stomach's acidic environment, and can be unstable in some cell culture media.[1][2] It rapidly undergoes acid-catalyzed oligomerization to form a mixture of products, including 3,3'-diindolylmethane (DIM), trimers, and tetramers.[1][2] This mixture of compounds, not I3C itself, is often responsible for the observed biological effects.[1][3] The composition of this mixture can vary, leading to inconsistent results.
-
Bioavailability and Metabolism: I3C itself is often undetectable in plasma after oral administration.[4][5] Its primary metabolite, DIM, is what is typically measured.[4][5] The conversion and subsequent metabolism can vary, affecting the concentration of active compounds reaching the target cells.
-
Purity of the Derivative: Ensure the purity of your synthesized or purchased derivative. Impurities can interfere with the assay or have off-target effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to I3C and its derivatives. For instance, ERα-positive breast cancer cell lines have been shown to be more sensitive to I3C.[6]
-
Troubleshooting Steps:
-
Pre-dissolve in a Suitable Solvent: Dissolve I3C or its derivatives in a solvent like DMSO at a high concentration before diluting it in your culture medium.[7] Add the final solution to the medium immediately before treating the cells to minimize degradation.
-
Use Stabilized Derivatives: Consider using more stable derivatives, such as N-alkoxy or 1-benzyl substituted I3C, which are designed to resist acid-catalyzed degradation and have shown significantly higher potency.[7][8]
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for your test compounds.[7]
-
Confirm Cell Line Responsiveness: If possible, use a positive control cell line known to be responsive to I3C to validate your experimental setup.
Issue 2: Poor Solubility of I3C Derivatives
-
Question: I am having trouble dissolving my I3C derivative for my experiments. What can I do?
-
Answer: I3C has low water solubility, which can limit its use.[5][9]
-
Solvent Selection: As a first step, use an appropriate organic solvent like DMSO for your stock solution.[7]
-
Formulation Strategies: For in vivo studies, poor bioavailability due to low solubility is a major hurdle.[9][10] Encapsulation methods are being developed to improve solubility and bioavailability. These include formulations in:
-
Troubleshooting Steps:
-
Prepare High-Concentration Stock: Make a concentrated stock solution in 100% DMSO. This can then be serially diluted in your cell culture medium to the final desired concentration.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solvent.
-
Explore Formulation Options: For animal studies, consider collaborating with a formulation scientist to develop a liposomal or nanoparticle-based delivery system to improve bioavailability.[10][11]
Issue 3: Unexpected Chromatographic Results (e.g., Double Peaks)
-
Question: When analyzing my I3C sample by LC-MS, I am observing double peaks. Is my compound degrading?
-
Answer: While I3C can degrade, double peaks in chromatography are often related to analytical conditions rather than the compound's intrinsic chemistry.[12] Potential causes include:
-
Solvent Mismatch: A mismatch between the injection solvent (diluent) and the initial mobile phase composition can cause peak distortion and splitting.[12]
-
Column Issues: Voids or blockages in the HPLC column or frit can lead to a split flow path and, consequently, split peaks.[12]
-
Temperature Effects: Low column temperatures (e.g., 30°C) can reduce separation efficiency. Increasing the temperature often improves peak shape.[12]
-
Analyte Adsorption/Degradation: It is possible that the analyte is adsorbing to surfaces or degrading, leading to secondary species that appear as extra peaks.[12]
-
Troubleshooting Steps:
-
Match Injection Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the starting mobile phase of your gradient.[12]
-
Perform a Flow Injection Test: Inject your sample without a column to determine if the issue originates from the injector or the column itself.[12]
-
Increase Column Temperature: Try increasing the column temperature to 40–50°C to improve peak shape and efficiency.[12]
-
Use a New Column/Guard Column: Test with a new column to rule out blockages or voids. Using a guard column can help protect your analytical column.[12]
-
Prepare Fresh Standards: Prepare fresh standards to check for analyte degradation in your stock solutions.[12]
Strategies for Enhancing Potency
A primary goal in I3C research is to enhance its therapeutic potency. This can be achieved through chemical modification or advanced formulation strategies.
Structural Modifications
Structure-activity relationship (SAR) studies have shown that modifying the I3C scaffold can dramatically increase its antiproliferative effects.[7][13]
-
N-Alkoxy Derivatives: Substituting the indole nitrogen with N-alkoxy groups (e.g., methoxy, ethoxy, propoxy, butoxy) prevents the dehydration that leads to oligomerization.[7] This modification significantly enhances potency, with longer carbon chains on the N-alkoxy group correlating with a greater increase in efficacy.[7]
-
1-Benzyl-I3C: The synthesis of 1-benzyl-I3C, which adds a hydrophobic benzyl group to the indole nitrogen, resulted in a derivative with approximately 1000-fold enhanced potency in suppressing the growth of human breast cancer cells compared to the parent I3C.[8]
-
Methyl Group Addition: Adding methyl groups to the benzene ring of the indole structure can create a more nucleophilic π system, which has been shown to enhance the inhibitory potency against enzymes like NEDD4-1.[14]
Potency of I3C Derivatives (Quantitative Data)
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various I3C derivatives in suppressing cancer cell growth or enzymatic activity, demonstrating the impact of structural modifications.
| Compound | Target/Assay | Cell Line | IC50 Value | Fold Increase in Potency (vs. I3C) | Reference |
| Indole-3-carbinol (I3C) | DNA Synthesis Inhibition | MCF-7 | ~200 µM | 1x | [7] |
| N-methoxy-I3C | Growth Arrest | MCF-7 | Not specified | 23x | [7] |
| N-ethoxy-I3C | Growth Arrest | MCF-7 | Not specified | 50x | [7] |
| N-propoxy-I3C | Growth Arrest | MCF-7 | Not specified | 217x | [7] |
| N-butoxy-I3C | Growth Arrest | MCF-7 | Not specified | 470x | [7] |
| 1-benzyl-I3C | DNA Synthesis Inhibition | MCF-7 | 0.05 µM | ~1000x | [8] |
| Indole-3-carbinol (I3C) | NEDD4-1 Inhibition | In vitro | 284 µM | 1x | [14] |
| 1-benzyl-I3C | NEDD4-1 Inhibition | In vitro | 12.3 µM | ~23x | [14] |
| Compound 2242 (methylated) | NEDD4-1 Inhibition | In vitro | 2.71 µM | ~105x | [14] |
| Compound 2243 (methylated) | NEDD4-1 Inhibition | In vitro | 7.59 µM | ~37x | [14] |
Key Signaling Pathways & Visualizations
I3C and its derivatives modulate multiple signaling pathways that are often dysregulated in cancer.[4][15]
-
PI3K/Akt Pathway: I3C can downregulate the PI3K/Akt cell survival pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[4]
-
Wnt/β-catenin Pathway: The I3C derivative DIM has been shown to inactivate the Wnt/β-catenin signaling pathway in colon cancer cells.[4] I3C itself can also promote Wnt signaling in other contexts, indicating cell-type specific effects.[16]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Many effects of I3C are mediated through its condensation products, which bind to and activate the Aryl Hydrocarbon Receptor (AhR).[4][6] This can interfere with estrogen signaling.[4]
-
Estrogen Receptor α (ERα) Signaling: I3C can trigger the degradation of ERα, leading to the downregulation of estrogen-responsive genes involved in cell proliferation, such as IGF1R and IRS-1.[4][17]
Caption: I3C inhibits the PI3K/Akt survival pathway.
Caption: I3C disrupts ERα-dependent gene expression.
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to assess the potency of I3C derivatives.
Protocol 1: Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
24-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
I3C derivatives and DMSO (vehicle)[7]
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter and vials
Procedure:
-
Cell Plating: Plate breast cancer cells onto 24-well tissue culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the I3C derivative or DMSO vehicle control for the desired time period (e.g., 48-72 hours).[7][8]
-
Thymidine Pulse: Add [³H]Thymidine to each well and incubate for a defined period (e.g., 4 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation:
-
Wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA.
-
Wash the precipitate with 95% ethanol.
-
-
Solubilization: Solubilize the DNA by adding NaOH to each well.
-
Quantification: Transfer the solubilized content to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the derivative that inhibits [³H]thymidine incorporation by 50%.[8]
Protocol 2: Western Blot Analysis for Cell Cycle Proteins
This protocol is used to determine the effect of I3C derivatives on the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-CDK2, anti-p21, anti-p27)[8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-CDK6) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro CDK2 Kinase Activity Assay
This assay measures the specific enzymatic activity of CDK2, a key kinase in the G1/S transition of the cell cycle.
Materials:
-
Cell lysates from treated and untreated cells
-
Anti-CDK2 antibody[7]
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Substrate: Retinoblastoma (Rb) protein (C-terminal domain)[7]
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-CDK2 antibody to form an antibody-antigen complex.[7]
-
Add Protein A/G agarose beads to pull down the CDK2 complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the Rb protein substrate and [γ-³²P]ATP to initiate the kinase reaction.[7]
-
Incubate at 30°C for a defined time (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding SDS loading buffer and boiling the samples.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Rb substrate.
-
Quantify the signal to determine the relative CDK2 kinase activity.
-
Experimental Workflow Visualization
References
- 1. Role of Instability in the Action of Indole-3-carbinol (I3C) | Semantic Scholar [semanticscholar.org]
- 2. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intranasal delivery of liposomal indole-3-carbinol improves its pulmonary bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 13. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 16. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-3-Carbinol disrupts estrogen receptor-alpha dependent expression of insulin-like growth factor-1 receptor and insulin receptor substrate-1 and proliferation of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy in antimicrobial assays for indole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low efficacy or inconsistent results in antimicrobial assays involving indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my indole derivatives showing lower-than-expected antimicrobial activity? A1: Low efficacy can stem from several factors including compound solubility and stability, purity of the derivative, specific assay conditions, and inherent or acquired resistance in the microbial strains being tested.[1][2] It is crucial to systematically evaluate each of these potential issues.
Q2: How does the structure of an indole derivative affect its antimicrobial activity? A2: The structure-activity relationship (SAR) is significant. The type and position of substituents on the indole ring can dramatically alter activity.[3] For instance, the presence of halogen atoms on the phenyl ring attached to an indole structure has been shown to increase activity against certain bacteria.[4] Conversely, some substitutions may decrease activity.[3]
Q3: Can the solvent used to dissolve the indole derivatives impact the assay results? A3: Absolutely. Solvents like Dimethyl Sulfoxide (DMSO) are commonly used, but their concentration is critical.[5] High concentrations of DMSO can be toxic to microbes, leading to false-positive results. Conversely, if the compound precipitates out of solution when diluted in the aqueous assay medium, its effective concentration will be much lower than intended, leading to apparent low efficacy.
Q4: Are there specific bacterial mechanisms that can counter the effects of indole derivatives? A4: Yes. Bacteria can develop resistance to indole compounds through mechanisms such as altering drug metabolism, modifying the target (e.g., tryptophan biosynthesis pathway), or by utilizing efflux pumps to expel the compound from the cell.[6][7][8] Some bacteria naturally produce indole as a signaling molecule, which can regulate their own defense mechanisms, including drug resistance and biofilm formation.[9][10][11]
Troubleshooting Guide: Low Efficacy
Problem: Minimal or no zone of inhibition in a disk diffusion assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility/Diffusion | 1. Confirm the solubility of your derivative in the test medium. 2. Try a different solvent system for initial stock preparation. 3. Use a well-diffusion assay as an alternative, which may be more suitable for compounds with poor diffusion in agar.[12] | The compound must be soluble and able to diffuse through the agar to inhibit microbial growth. Molecular weight and solubility directly impact the diffusion rate.[12] |
| Compound Instability | 1. Prepare fresh solutions of the indole derivative for each experiment. 2. Check for degradation under assay conditions (e.g., temperature, pH, light exposure).[13][14] | Indole derivatives can be unstable, and degradation can lead to a loss of activity. Oxidation at the 3-position is a known degradation pathway.[13] |
| Incorrect Inoculum Size | 1. Standardize your inoculum to a 0.5 McFarland standard.[15] | An overly dense bacterial lawn can overwhelm the antimicrobial agent, while a sparse inoculum can exaggerate the zone of inhibition.[1] |
| Inappropriate pH of Medium | 1. Ensure the pH of your Mueller-Hinton Agar (MHA) is between 7.2 and 7.4. | The pH of the medium can affect the stability and activity of the compound as well as bacterial growth.[1] |
Problem: High Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | 1. Visually inspect the wells of your microtiter plate for any precipitate after adding the compound. 2. Consider using a surfactant or co-solvent at a non-inhibitory concentration if solubility is an issue. | If the compound precipitates, its effective concentration in the broth is reduced, leading to an artificially high MIC value.[16] |
| Compound Purity | 1. Verify the purity of your synthesized derivative using methods like HPLC or NMR.[2] 2. Purify the compound if significant impurities are detected. | Impurities may be inactive or could even interfere with the activity of the primary compound, leading to inaccurate potency measurements.[2][17] |
| Bacterial Resistance | 1. Test against a quality control strain with known susceptibility (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[15] 2. Investigate potential resistance mechanisms, such as efflux pump activity, if QC strains are inhibited but test strains are not. | This helps differentiate between a compound-specific issue and a microbe-specific resistance issue.[6][18] |
| Assay Conditions | 1. Adhere strictly to standardized protocols (e.g., CLSI guidelines) for incubation time, temperature, and cation concentration in the medium.[1] | Deviations from standard protocols can significantly impact bacterial growth and compound activity, affecting the final MIC reading.[19] |
Quantitative Data Summary
The following tables summarize reported MIC values for various indole derivatives against common bacterial and fungal strains. This data can serve as a benchmark for expected efficacy.
Table 1: Antibacterial Activity of Selected Indole Derivatives (MIC in µg/mL)
| Indole Derivative | S. aureus | MRSA | E. coli | B. subtilis | Reference |
| 1-Methylindole-3-carboxaldehyde Hydrazone (Compound 8) | - | 6.25 | - | - | [4] |
| 5-Iodoindole | 64 - 256 | - | - | - | [15] |
| 7-Hydroxyindole | 128 - 256 | - | - | - | [15] |
| Indole-Triazole Derivative (Compound 3d) | 6.25 | 3.125 | 6.25 | 6.25 | [5] |
| N-phenyl-4-(p-tolyl)-1H-indole-1,2,4-triazole (Compound 6f) | >1000 | - | 250 | >1000 | [20] |
Table 2: Antifungal Activity of Selected Indole Derivatives (MIC in µg/mL)
| Indole Derivative | C. albicans | C. krusei | A. niger | Reference |
| Indole-Triazole Derivative (Compound 3b) | 3.125 | 3.125 | - | [5] |
| Indole-Thiadiazole Derivative (Compound 2c) | 3.125 | 6.25 | - | [5] |
| N-phenyl-4-(p-tolyl)-1H-indole-1,2,4-triazole (Compound 6f) | 2 | - | - | [20] |
| 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one | Moderate Activity | - | Moderate Activity | [21] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Indole Derivative:
-
Dissolve the indole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[5][15] The final volume in each well should be 50 µL or 100 µL, depending on the chosen protocol.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an agar plate cultured overnight.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the indole derivative at which there is no visible growth.[8]
-
Visualizations
Logical and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. toku-e.com [toku-e.com]
- 3. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. testing.com [testing.com]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. nanobioletters.com [nanobioletters.com]
Technical Support Center: Refining Protocols for Tyrosinase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tyrosinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of tyrosinase inhibition assays?
A1: The two most prevalent types of tyrosinase inhibition assays are the mushroom tyrosinase assay and cell-based assays using melanoma cell lines like B16F10. The mushroom tyrosinase assay is a biochemical assay that is simple, rapid, and cost-effective for initial screening.[1] Cell-based assays provide insights into the effects of inhibitors in a more physiologically relevant environment, accounting for factors like cell permeability and cytotoxicity.
Q2: Which substrate should I use for my tyrosinase assay?
A2: L-DOPA is often preferred as the substrate for measuring the diphenolase activity of tyrosinase because the reaction typically does not have the lag phase observed with L-tyrosine (monophenolase activity).[2] However, using L-tyrosine as a substrate can also be relevant, especially when investigating inhibitors that may target the monophenolase activity of the enzyme. The choice of substrate can influence the inhibitory effects observed.
Q3: What are appropriate positive controls for a tyrosinase inhibition assay?
A3: Kojic acid is a widely used and well-characterized reversible inhibitor of tyrosinase, making it an excellent positive control.[2] Arbutin and hydroquinone are other commonly used positive controls in tyrosinase inhibition studies.[3] Including a positive control is crucial for validating the assay setup and comparing the potency of test compounds.[1][3]
Q4: How is the percentage of tyrosinase inhibition calculated?
A4: The percentage of tyrosinase inhibition is typically calculated using the following formula:
% Inhibition = [ (Activity of enzyme control - Activity of test sample) / Activity of enzyme control ] x 100
The activity is determined by measuring the rate of formation of dopachrome, which can be monitored spectrophotometrically at approximately 475-490 nm.[1][4]
Q5: What is an IC50 value and how is it determined?
A5: The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor that is required to inhibit 50% of the tyrosinase activity.[3] To determine the IC50 value, a series of inhibitor concentrations are tested, and the resulting inhibition percentages are plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined from this dose-response curve.
Troubleshooting Guide
Q1: I am not observing any color change in my assay, or the signal is very low. What could be the problem?
A1:
-
Inactive Enzyme: The tyrosinase enzyme may have lost its activity. Ensure it has been stored correctly, typically at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5] Prepare fresh enzyme solutions for each experiment.
-
Incorrect Buffer pH: Tyrosinase activity is pH-dependent, with an optimal pH that can vary depending on the source of the enzyme.[6] For mushroom tyrosinase, a phosphate buffer with a pH of around 6.5-7.0 is commonly used.[7]
-
Substrate Degradation: L-DOPA and L-tyrosine solutions can degrade over time, especially when exposed to light. Always prepare fresh substrate solutions for each experiment.
-
Low Enzyme Concentration: The concentration of the enzyme may be too low to produce a detectable signal. You may need to optimize the enzyme concentration to obtain a linear reaction rate within the desired assay time.
Q2: My results are not reproducible. What are the common sources of variability?
A2:
-
Inconsistent Assay Conditions: Ensure that temperature, pH, and incubation times are consistent across all wells and experiments.[1]
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to significant variability. Calibrate your pipettes regularly.
-
Precipitation of Test Compound: The test compound may precipitate in the assay buffer, reducing its effective concentration.[5] Visually inspect the wells for any precipitation. If this occurs, you may need to adjust the solvent or the concentration of the test compound.
-
Timing of Reagent Addition: The order and timing of reagent addition should be consistent. It is common to pre-incubate the enzyme with the inhibitor before adding the substrate.
Q3: My test compound is colored and interferes with the absorbance reading. How can I correct for this?
A3: To account for the intrinsic color of your test compound, you should run a control for each concentration of the compound without the enzyme. The absorbance of this control well should be subtracted from the absorbance of the corresponding test well containing the enzyme.
Q4: I am observing an increase in absorbance over time in my negative control (no enzyme). What could be the cause?
A4: The auto-oxidation of L-DOPA can lead to the formation of dopachrome, causing an increase in absorbance even in the absence of tyrosinase. To correct for this, you should run a blank control containing the substrate and buffer but no enzyme. The rate of this non-enzymatic oxidation should be subtracted from the rates of your experimental wells.
Q5: My results from the mushroom tyrosinase assay do not correlate with my cell-based assay results. Why is this?
A5: Discrepancies between biochemical and cell-based assays are not uncommon.[8] Several factors can contribute to this:
-
Cell Permeability: The test compound may not be able to penetrate the cell membrane to reach the tyrosinase within the melanosomes.
-
Cytotoxicity: The compound may be toxic to the cells at the concentrations tested, leading to a decrease in melanin production that is not due to direct tyrosinase inhibition.
-
Different Enzyme Source: Mushroom tyrosinase and human tyrosinase have different structures and sensitivities to inhibitors.[3] An inhibitor that is potent against mushroom tyrosinase may not be as effective against human tyrosinase.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is a generalized method and may require optimization.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer at pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer. Store on ice.
-
Substrate Solution: Prepare a fresh solution of L-DOPA (e.g., 5 mM) in the phosphate buffer.
-
Test Compound Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
Positive Control: Prepare a solution of kojic acid in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or solvent for the control).
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode for at least 10-20 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Tyrosinase Assay (B16F10 Murine Melanoma Cells)
This is a representative protocol that may need optimization for specific experimental conditions.
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100 and a protease inhibitor like PMSF).
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like the Bradford assay.
-
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add a standardized amount of protein (e.g., 40 µg) from each lysate to the wells.
-
Adjust the volume in each well with the lysis buffer.
-
Add a fresh solution of L-DOPA (final concentration of 5 mM).
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
-
Data Analysis:
-
Normalize the tyrosinase activity to the protein concentration.
-
Calculate the percentage of inhibition relative to the untreated control cells.
-
Quantitative Data Summary
Table 1: Optimization Parameters for a Cell-Based Tyrosinase Assay using B16F10 Cells
| Parameter | Optimal Value |
| Seeding Cell Number | 2 x 10^5 cells/well |
| Total Protein | 40 µg |
| L-DOPA Concentration | 5 mM |
| Incubation Period | 1 hour |
| Incubation Temperature | 37°C |
Table 2: IC50 Values of Common Tyrosinase Inhibitors against Mushroom Tyrosinase
| Inhibitor | Substrate | IC50 Value (µM) | Inhibition Type | Reference |
| Kojic Acid | L-DOPA | 24.5 ± 4.5 | Mixed | [2] |
| BID3 | L-Tyrosine | 0.034 ± 0.00224 | Mixed | [7] |
| BID3 | L-DOPA | 1.39 ± 0.00004 | Mixed | [7] |
| Kojic Acid | L-Tyrosine | 13.77 ± 0.20 | - | [7] |
| Kojic Acid | L-DOPA | 33.14 ± 0.93 | - | [7] |
Visualizations
Caption: General workflow for a tyrosinase inhibition assay.
Caption: Enzymatic pathway of tyrosinase in melanogenesis.
Caption: Troubleshooting decision tree for tyrosinase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Bacillus licheniformis MAL tyrosinase: in vitro anticancer activity for brown and black eumelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Benzyl-1H-indole-3-carbothioamide and Other Prominent Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tyrosinase Inhibitor Efficacy with Supporting Experimental Data.
In the quest for novel and effective modulators of melanogenesis, tyrosinase inhibitors play a pivotal role. Tyrosinase is a key enzyme in the melanin biosynthetic pathway, and its inhibition is a primary strategy for the development of therapeutics for hyperpigmentation disorders and for applications in the cosmetic and food industries. This guide provides a comparative analysis of a promising synthetic compound, 1-benzyl-1H-indole-3-carbothioamide, against established tyrosinase inhibitors: kojic acid, arbutin, and tropolone. The comparison is based on their inhibitory efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher inhibitory potency. The following table summarizes the reported IC50 values for this compound derivatives and the reference inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase, the substrate used, and the assay buffer pH.[1]
| Inhibitor | IC50 (µM) | Source of Tyrosinase | Substrate | Reference |
| 1-Benzyl-indole hybrid thiosemicarbazones (representative range) | 12.40 - 47.24 | Mushroom | L-DOPA | [2][3] |
| Kojic Acid | ~18.30 | Mushroom | L-DOPA | [2] |
| Arbutin (β-arbutin) | >2400 | Mushroom | Not specified | [4] |
| Tropolone | Similar to Kojic Acid | Mushroom | Not specified | [5] |
Note: The IC50 value for 1-benzyl-indole hybrid thiosemicarbazones represents a range observed for various derivatives in a study.[2][3] The IC50 for tropolone is reported to be in a similar range to kojic acid under comparable conditions.[5] The IC50 for arbutin is significantly higher, indicating lower potency.[4]
Mechanism of Action and Signaling Pathways
Tyrosinase catalyzes the initial and rate-limiting steps in melanin biosynthesis. The process, known as melanogenesis, is a complex signaling cascade. Understanding this pathway is crucial for designing effective inhibitors.
This compound and other thiosemicarbazone derivatives are believed to act as competitive inhibitors of tyrosinase.[2] Their structure allows them to chelate the copper ions within the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine.
Kojic Acid is also a well-established chelator of the copper ions in the tyrosinase active site, functioning as a competitive inhibitor.[1]
Arbutin , a hydroquinone derivative, acts as a competitive inhibitor by competing with L-tyrosine for the active site of tyrosinase.[4]
Tropolone is a potent, slow-binding competitive inhibitor of tyrosinase, also chelating the copper ions in the active site.[5]
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the accurate assessment of tyrosinase inhibitory activity. The following is a detailed methodology for a common in vitro mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitors (this compound, kojic acid, arbutin, tropolone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test inhibitors in DMSO to create stock solutions of known concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test inhibitor solutions. For the control, use 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the reaction mixture at 475 nm using a microplate reader. The product of the reaction, dopachrome, exhibits a characteristic absorbance at this wavelength.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (with DMSO).
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the corresponding concentrations of the inhibitor.
-
The IC50 value is determined as the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Conclusion
The comparative data suggests that this compound and its derivatives are potent tyrosinase inhibitors, with efficacies comparable to or exceeding that of the widely used standard, kojic acid.[2] In contrast, arbutin demonstrates significantly weaker inhibitory activity.[4] The similar proposed mechanism of action for these competitive inhibitors, involving chelation of the active site copper ions, provides a rational basis for their efficacy. The detailed experimental protocol provided herein offers a standardized method for the consistent and reliable evaluation of novel tyrosinase inhibitors, facilitating direct comparisons and accelerating the discovery of new agents for the management of hyperpigmentation and related conditions. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of 1-Benzyl-Indole-3-Carbinol and Known Anticancer Drugs
Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 1-benzyl-1H-indole-3-carbothioamide. However, a closely related and well-researched analogue, 1-benzyl-indole-3-carbinol (1-benzyl-I3C) , has demonstrated significant anticancer properties. This guide provides a comparative analysis of 1-benzyl-I3C against established anticancer drugs, offering valuable insights for researchers and drug development professionals.
This comparison guide details the anticancer activity of 1-benzyl-I3C in relation to conventional chemotherapeutic agents such as Doxorubicin and Tamoxifen in breast cancer models, and Vemurafenib in melanoma models.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of 1-benzyl-I3C and known anticancer drugs was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| 1-benzyl-I3C | MCF-7 | 0.05 | [1] |
| MDA-MB-231 | ~0.2 (90% inhibition) | [1] | |
| Doxorubicin | MCF-7 | 0.68 - 9.908 | [2][3] |
| MDA-MB-231 | 0.69 - 1.0 | [3][4] | |
| Tamoxifen | MCF-7 | 4.506 - 19.35 | [5][6] |
| MDA-MB-231 | 18 - >10 | [7] |
Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| 1-benzyl-I3C | G361 (BRAF V600E) | <20 | [8] |
| SK-MEL-2 (BRAF WT) | <20 | [8] | |
| Vemurafenib | A375 (BRAF V600E) | 1.0 | [9] |
| SK-MEL-28 (BRAF V600E) | 1.8 - 2.0 | [9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anticancer activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[2][11]
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Cells were treated with the desired compound for the indicated time.
-
Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined. A significant increase in the G1 phase population is indicative of a G1 cell cycle arrest.[1]
Western Blot Analysis
-
Protein Extraction: Following treatment with the compounds, cells were lysed to extract total proteins.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, GSK-3β, Axin, MITF-M, BCL2, CDK4), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Mechanism of Action & Signaling Pathways
1-benzyl-I3C has been shown to exert its anticancer effects in melanoma by targeting the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.
Wnt/β-Catenin Signaling Pathway Inhibition by 1-benzyl-I3C
In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, promoting the expression of genes involved in cell proliferation.
1-benzyl-I3C disrupts this pathway at or upstream of the LRP6 co-receptor, leading to the stabilization of the β-catenin destruction complex.[12][13] This results in decreased levels of β-catenin and the subsequent downregulation of its target genes, such as the master melanoma regulator, microphthalmia-associated transcription factor isoform-M (MITF-M).[12][13] The inhibition of MITF-M leads to reduced expression of downstream targets like BCL2 and CDK4, ultimately inhibiting cell proliferation.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro anticancer drug screening.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vemurafenib | RG7204 | B-RAF inhibitor | TargetMol [targetmol.com]
- 11. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 13. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Benzyl-1H-indole-3-carbothioamide Analogs: A Comparative Guide
The 1-benzyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-indole-3-carbothioamide analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to aid researchers, scientists, and drug development professionals in understanding the key structural features influencing the biological efficacy of these compounds.
Anticancer Activity
Recent studies have highlighted the potential of 1-benzyl-1H-indole derivatives as potent anticancer agents. The substitution pattern on both the indole core and the benzyl group plays a crucial role in modulating their cytotoxic and anti-proliferative activities.
A series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have been synthesized and evaluated for their growth inhibitory effects against a panel of 60 human tumor cell lines.[1] The results indicate that substitutions on the N-benzyl ring significantly impact the anti-proliferative potency.
Table 1: Growth Inhibitory Activity (GI50) of N-Benzyl Indole Dimethylbarbituric Acid Analogs [1]
| Compound | Substitution on N-benzyl ring | OVCAR-5 (Ovarian) GI50 (nM) | MDA-MB-468 (Breast) GI50 (nM) | A498 (Renal) GI50 (nM) |
| 3c | 4-Methyl | - | 30 | 120 |
| 3d | 4-Methoxy | 20 | 40 | - |
| 3f | 4-Chloro | - | - | 40 |
| 3g | 4-Fluoro | - | 30 | - |
GI50: The concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.
The data reveals that electron-donating (4-methyl, 4-methoxy) and electron-withdrawing (4-fluoro, 4-chloro) groups at the para position of the benzyl ring lead to potent anti-proliferative activity, with GI50 values in the nanomolar range against specific cancer cell lines.[1] The 4-methoxy analog (3d ) was identified as the most active compound against ovarian and breast cancer cell lines, while the 4-chloro analog (3f ) showed significant activity against a renal cancer cell line.[1]
Furthermore, a synthetic analog of indole-3-carbinol (I3C), 1-benzyl-I3C, demonstrated a remarkable 1000-fold enhancement in potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells compared to the parent compound I3C.[2] The IC50 value for 1-benzyl-I3C was 0.05 µM, whereas for I3C it was 52 µM.[2] This highlights the profound impact of the N-benzyl substitution on the anti-proliferative properties of the indole core.
Another study reported that 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline 12a displayed potent efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3 %.[3][4]
Antimicrobial Activity
Derivatives of 1-benzyl-1H-indole have also been investigated for their antimicrobial properties. Modifications at the C3 position of the indole ring have led to the discovery of compounds with significant activity against various bacterial and fungal strains.
One study synthesized a series of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives and screened them for antimicrobial activity.[3][4] The results showed that certain quinoxaline derivatives exhibited potent and broad-spectrum antimicrobial activity.
Table 2: Antimicrobial Activity of 1-Benzyl-3-heterocyclic Indole Derivatives [3][4]
| Compound | Target Microorganism | Activity |
| 11a, 15a | P. aeruginosa, B. cereus, S. aureus | Most active among tested compounds |
| 12a | C. albicans | Most active against this fungus |
Interestingly, a study on N-benzyl-1H-indole-3-carboxamide reported that the compound was inactive against E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa, C. albicans, and A. niger at a concentration of 3 mg/mL.[5][6] This suggests that the nature of the substituent at the C3 position is critical for antimicrobial activity, with the carbothioamide or other heterocyclic moieties being potentially more favorable than a simple carboxamide.
Experimental Protocols
To a solution of indole-3-carbaldehyde in anhydrous DMF, anhydrous K2CO3 is added, followed by the addition of benzyl bromide. The reaction mixture is heated at 90 °C for 6 hours. After completion of the reaction, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford N-benzyl-3-formyl indole.
Indole-3-carbonyl chloride is dissolved in freshly distilled triethylamine. After stirring for 20 minutes at room temperature, freshly distilled benzylamine is added, and the mixture is stirred for an additional 4 hours. The mixture is then left to stand for 24 hours, diluted with distilled water, and extracted with chloroform. The organic layer is distilled under reduced pressure and dried to yield the final product.
Human tumor cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period. After incubation, the cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured using a microplate reader to determine cell growth inhibition.
Nutrient agar plates are seeded with the test microorganisms. Wells are made in the agar, and a specific concentration of the test compound dissolved in a suitable solvent is added to each well. The plates are incubated under appropriate conditions. The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. Ciprofloxacin and ketoconazole can be used as standard antibacterial and antifungal drugs, respectively.
Conclusion
The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent therapeutic agents. The N-benzyl group is a key determinant of anticancer activity, with substitutions on the benzyl ring significantly influencing potency. For antimicrobial activity, the nature of the substituent at the C3 position of the indole ring is paramount, with heterocyclic moieties appearing to be more effective than simple amide functionalities. Further exploration of diverse substitutions on both the indole and benzyl rings, as well as at the C3 position, holds promise for the development of novel and more effective anticancer and antimicrobial drugs.
References
- 1. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. rsisinternational.org [rsisinternational.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 1-benzyl-1H-indole-3-carbothioamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the proposed mechanism of action for 1-benzyl-1H-indole-3-carbothioamide. By drawing comparisons with established bioactive indole derivatives, this document aims to elucidate its potential therapeutic pathways, supported by experimental data and detailed protocols.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. While the specific mechanism of this compound is not extensively documented, analysis of structurally related compounds allows for the formulation of a strong hypothesis regarding its mode of action. Evidence points towards two primary potential pathways: competitive enzyme inhibition, specifically of tyrosinase, and modulation of key cellular signaling cascades, such as the Wnt/β-catenin pathway.
Postulated Mechanism of Action: Tyrosinase Inhibition
A compelling hypothesis for the mechanism of action of this compound is the competitive inhibition of tyrosinase. This enzyme is a critical regulator of melanin synthesis, and its overactivity is implicated in various skin hyperpigmentation disorders and melanoma. Structurally similar indole-based thiosemicarbazones have demonstrated potent competitive inhibition of tyrosinase.[1] The carbothioamide moiety, a sulfur analogue of an amide, is a key structural feature that can chelate the copper ions within the active site of tyrosinase, thereby blocking its catalytic activity.
Comparative Analysis with a Known Tyrosinase Inhibitor
To validate this proposed mechanism, we compare the inhibitory potential of indole derivatives with Kojic acid, a well-established tyrosinase inhibitor.
| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| Indole-based Thiosemicarbazone (5k) | Tyrosinase | Competitive | 12.40 ± 0.26 | 10.20 ± 0.006 |
| Kojic Acid (Standard) | Tyrosinase | Competitive | 16.67 ± 2.22 | Not Specified |
| Data sourced from in vitro assays on mushroom tyrosinase.[1] |
The data clearly indicates that indole-based thiosemicarbazones can exhibit superior or comparable inhibitory activity against tyrosinase when compared to the standard inhibitor, Kojic acid.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and Kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Kojic acid to the wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (30 U/mL) to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (0.5 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis: To determine the type of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). For competitive inhibition, the Vmax remains unchanged while the Km increases with increasing inhibitor concentration.[1]
Caption: Competitive inhibition of tyrosinase by this compound.
Postulated Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
Another plausible mechanism of action for this compound is the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. A structurally related compound, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has been shown to be a highly potent inhibitor of this pathway in melanoma cells.[2][3] It is hypothesized that the benzyl group at the N1 position of the indole ring enhances the compound's potency.[4]
Comparative Analysis with Indole-3-carbinol (I3C)
1-benzyl-I3C, a synthetic derivative of the naturally occurring indole-3-carbinol (I3C), demonstrates significantly enhanced anti-proliferative activity in cancer cells.
| Compound | Cell Line | IC50 for DNA Synthesis Inhibition (µM) |
| 1-benzyl-I3C | MCF-7 | 0.05 |
| Indole-3-carbinol (I3C) | MCF-7 | 0.52 |
| 1-benzyl-I3C | MDA-MB-231 | ~0.2 (for >90% inhibition) |
| Indole-3-carbinol (I3C) | MDA-MB-231 | ~200 (for same level of inhibition) |
| Data from studies on human breast cancer cell lines.[4] |
The data reveals that the addition of a benzyl group to the indole-3-carbinol structure increases its anti-proliferative potency by approximately 1000-fold in these cell lines.[4]
Experimental Protocol: Western Blot Analysis for β-catenin Levels
Objective: To determine the effect of a test compound on the protein levels of β-catenin, a key downstream component of the Wnt signaling pathway.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., G361 melanoma cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-β-catenin, anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-72 hours).
-
Lyse the cells using lysis buffer and collect the total protein.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
A downregulation of β-catenin protein levels upon treatment with the test compound would indicate inhibition of the Wnt/β-catenin pathway.[3]
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of 1-benzyl-1H-indole-3-carbothioamide Binding to Tyrosinase: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the binding of 1-benzyl-1H-indole-3-carbothioamide and its derivatives to their molecular target, tyrosinase. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the development of novel tyrosinase inhibitors.
A novel series of N-1 and C-3 substituted indole-based thiosemicarbazones, including the core structure of this compound, have been synthesized and evaluated for their inhibitory potential against the tyrosinase enzyme.[1] These compounds have demonstrated promising activity, with several derivatives exhibiting exceptional potential as tyrosinase inhibitors.
Mechanism of Action: Competitive Inhibition
Kinetic studies on the most potent derivatives, such as compound 5k, have revealed a competitive mechanism of inhibition against tyrosinase.[1] This indicates that these compounds bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. Competitive inhibitors are often sought after in drug development as they can provide high specificity and potency. The thiosemicarbazide scaffold has been identified as a crucial component for the observed tyrosinase inhibitory action, as it is believed to chelate the two copper ions within the enzyme's active site.[1]
Comparative Binding Affinity
The inhibitory activities of a series of this compound derivatives were assessed and compared with the standard tyrosinase inhibitor, kojic acid. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM.[1] Notably, several derivatives displayed superior inhibitory potential compared to kojic acid (IC50 = 18.30 ± 0.41 μM).[2]
| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |
| Derivative 5k | 12.40 ± 0.26 | 10.20 ± 0.006 | Competitive |
| Derivative 5q | Not specified | Not specified | Not specified |
| Derivative 5f | Not specified | Not specified | Not specified |
| Derivative 5d | Not specified | Not specified | Not specified |
| Derivative 5o | Not specified | Not specified | Not specified |
| Kojic Acid (Standard) | 18.30 ± 0.41 | Not specified | Not specified |
Table 1: Comparative inhibitory activity of this compound derivatives and Kojic Acid against tyrosinase.[1][2]
Experimental Protocols
Synthesis of 1-benzyl-1H-indole-3-carbaldehyde (Intermediate):
A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K2CO3 (1.4 g) in DMF (10 mL) was stirred vigorously and refluxed for 6 hours. The completion of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled and poured into ice-cold water. The resulting solid precipitate was filtered, washed with water, dried, and recrystallized from ethyl alcohol to yield 1-benzyl-1H-indole-3-carbaldehyde.[1][2]
General Synthesis of this compound Derivatives:
The synthesized 1-benzyl-1H-indole-3-carbaldehyde was then reacted with various thiosemicarbazides to generate the final thiosemicarbazone derivatives.[1]
Tyrosinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against mushroom tyrosinase was determined spectrophotometrically. The assay mixture contained the enzyme, substrate (L-DOPA), and the test compound in a phosphate buffer. The rate of the reaction was monitored by measuring the absorbance of the product, dopachrome, at a specific wavelength. The IC50 values were calculated by plotting the percentage of inhibition against the concentration of the inhibitor.
Signaling Pathway and Experimental Workflow
Caption: Competitive inhibition of the tyrosinase catalytic cycle.
Caption: Workflow for identification of tyrosinase inhibitors.
Conclusion
The presented data confirms that this compound and its derivatives are potent competitive inhibitors of tyrosinase. Several of these compounds exhibit superior inhibitory activity compared to the standard inhibitor, kojic acid. These findings highlight the potential of this chemical scaffold for the development of novel and effective agents for conditions associated with hyperpigmentation. Further preclinical evaluation of the most promising candidates is warranted.[1]
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-benzyl-1H-indole-3-carbothioamide in resistant cancer cell models
For Immediate Release
In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle, often leading to treatment failure. Researchers are actively investigating novel compounds that can overcome these resistance mechanisms. This guide provides a comparative analysis of the potential efficacy of 1-benzyl-1H-indole-3-carbothioamide and related indole derivatives in resistant cancer cell models, offering insights for researchers, scientists, and drug development professionals.
While direct experimental data on this compound in resistant cancer cell lines is limited in the currently available scientific literature, the broader family of indole derivatives has shown significant promise in combating chemoresistance. This guide synthesizes findings from studies on structurally similar compounds to provide a comparative framework.
Comparison with Alternative Compounds in Resistant Models
Several indole derivatives have demonstrated efficacy in cancer cell lines that have developed resistance to standard chemotherapeutic agents like paclitaxel and doxorubicin. A notable example is a series of indole iso-quinoline hybrids, which have shown activity in a paclitaxel-resistant colon cancer mouse model.[1] The following table summarizes the performance of select indole-based compounds and established chemotherapeutics in both sensitive and resistant cancer cell lines.
| Compound/Drug | Cancer Cell Line | Resistance Profile | IC50 / Efficacy | Reference |
| Indole Iso-quinoline Hybrid (Comp. 24) | Colon Cancer (Mouse Model) | Paclitaxel-Resistant | 76% tumor growth inhibition (80 mg/kg, oral) | [1] |
| Calphostin C | MCF-7TAX | Paclitaxel-Resistant | IC50 = 9.2 nM | [2] |
| Calphostin C | MCF-7DOX | Doxorubicin-Resistant | IC50 = 64.2 nM | [2] |
| Paclitaxel | MCF-7 (Wildtype) | - | - | [2] |
| Paclitaxel | MCF-7TAX | Paclitaxel-Resistant | ~50-fold resistance | [2] |
| Doxorubicin | MCF-7 (Wildtype) | - | - | [2] |
| Doxorubicin | MCF-7DOX | Doxorubicin-Resistant | ~65-fold resistance | [2] |
| 1-benzyl-indole-3-carbinol | SK-MEL-2 (Melanoma) | Wild-type BRAF (relatively resistant to Vemurafenib) | Inhibited proliferation | [3] |
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects through various mechanisms, often targeting signaling pathways that are dysregulated in cancer and contribute to drug resistance. A key pathway implicated in chemoresistance is the Wnt/β-catenin signaling pathway, which plays a critical role in melanoma proliferation, progression, and chemoresistance.[4] The structurally related compound, 1-benzyl-indole-3-carbinol, has been shown to be a potent inhibitor of this pathway.[3][4]
Mechanisms of resistance to common chemotherapeutics like doxorubicin and paclitaxel are multifaceted and include the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug targets, and defects in apoptotic pathways.[5][6] Indole compounds have the potential to overcome these mechanisms by modulating various cellular targets.[7] For instance, some indole derivatives have been shown to induce apoptosis and inhibit tubulin polymerization, processes that are often subverted in resistant cancer cells.[8]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway, a target for some indole derivatives.
Caption: Wnt/β-catenin signaling pathway and the putative inhibitory action of 1-benzyl-indole-3-carbinol.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Analysis (Western Blot for Caspase-3 Cleavage)
This protocol is used to detect the induction of apoptosis by measuring the cleavage of caspase-3.
Methodology:
-
Cell Lysis: After treatment with the test compound, harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates apoptosis induction.
Conclusion
While direct evidence for the efficacy of this compound in resistant cancer models is still needed, the broader class of indole derivatives presents a promising avenue for the development of novel anticancer agents capable of overcoming chemoresistance. The data on related compounds suggest that targeting pathways like Wnt/β-catenin could be a viable strategy. Further investigation into the specific mechanisms of action of this compound and its analogs in well-characterized resistant cell lines is warranted to fully elucidate their therapeutic potential.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent killing of paclitaxel- and doxorubicin-resistant breast cancer cells by calphostin C accompanied by cytoplasmic vacuolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Antimicrobial Potency of Indole Thioamides and Standard Antibiotics
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, indole thioamides have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial potency of select indole thioamides against standard antibiotics, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of a series of indole hydrazinecarbothioamides (a class of indole thioamides) and standard antibiotics against several bacterial and fungal strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Indole Hydrazinecarbothioamides against Bacterial Strains (µg/mL) [1]
| Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Escherichia coli | Bacillus subtilis |
| Indole Thioamides (1a-h series) | ||||
| 1a | 25 | 25 | 25 | 50 |
| 1b | 25 | 12.5 | 25 | 25 |
| 1c | 12.5 | 25 | 25 | 25 |
| 1d | 25 | 6.25 | 25 | 25 |
| 1e | 50 | 50 | 25 | 25 |
| 1f | 50 | 12.5 | 25 | 50 |
| 1g | 25 | 25 | 25 | 25 |
| 1h | 12.5 | 6.25 | 25 | 25 |
| Standard Antibiotics | ||||
| Ampicillin | 3.12 | 25 | 6.25 | 1.56 |
| Sultamicillin | 1.56 | 12.5 | 3.12 | 0.78 |
| Ciprofloxacin | 0.78 | 3.12 | 0.09 | 0.39 |
Table 2: Minimum Inhibitory Concentration (MIC) of Indole Hydrazinecarbothioamides against Fungal Strains (µg/mL) [1]
| Compound | Candida albicans | Candida krusei |
| Indole Thioamides (1a-h series) | ||
| 1a | 6.25 | 3.12 |
| 1b | 3.12 | 3.12 |
| 1c | 12.5 | 6.25 |
| 1d | 6.25 | 3.12 |
| 1e | 6.25 | 6.25 |
| 1f | 25 | 12.5 |
| 1g | 12.5 | 12.5 |
| 1h | 12.5 | 6.25 |
| Standard Antifungal | ||
| Fluconazole | 1.56 | 50 |
Interpretation of Data
The presented data indicates that the tested indole thioamides exhibit a broad spectrum of antimicrobial activity.[1] Several compounds within the series, particularly 1d and 1h , demonstrated notable activity against MRSA, with MIC values comparable or superior to some standard antibiotics.[1] Against E. coli, the indole thioamides were less potent than ciprofloxacin but showed activity comparable to ampicillin in some cases.
Significantly, many of the indole thioamides displayed potent antifungal activity, especially against Candida krusei, a species known for its intrinsic resistance to fluconazole.[1] Compounds 1a , 1b , and 1d were considerably more effective than fluconazole against this pathogen.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment in assessing the antimicrobial potency of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well, and the plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
1. Preparation of Materials:
- Test Compounds and Standard Antibiotics: Stock solutions are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 200 µg/mL).[1]
- Growth Media: Mueller-Hinton Broth (MHB) is typically used for bacteria, and Sabouraud Dextrose Broth (SDB) for fungi.[1]
- Microorganism Cultures: Bacterial strains are grown on Mueller-Hinton Agar (MHA) for 24 hours at 37°C, and fungal strains on Sabouraud Dextrose Agar (SDA) for 48 hours at 25°C.[1] A standardized inoculum is then prepared in the corresponding broth.
- 96-Well Microtiter Plates: Sterile plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: The test compounds and standard antibiotics are serially diluted in the appropriate broth within the wells of the 96-well plate to achieve a range of concentrations (e.g., from 100 µg/mL down to 0.78 µg/mL).[1]
- Inoculation: A standardized suspension of the test microorganism is added to each well containing the diluted compounds.
- Controls:
- Growth Control: Wells containing only the growth medium and the microorganism to ensure the viability of the organism.
- Sterility Control: Wells containing only the growth medium to check for contamination.
- Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[1]
3. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Potential Mechanisms of Action
The precise antimicrobial mechanism of action for indole thioamides against common bacterial and fungal pathogens is still an area of active investigation. However, research on related compounds offers some potential insights.
For some thioamide-containing drugs, such as ethionamide used in the treatment of tuberculosis, the mechanism involves enzymatic activation within the pathogen to a reactive species that then inhibits essential cellular processes, like mycolic acid synthesis.
Studies on other indole derivatives suggest that their antimicrobial effects may arise from the disruption of the microbial cell membrane.[2] For antifungal activity, particularly in azole-containing indole compounds, the proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] The structural similarity of the triazole moiety in some of the tested compounds to known azole antifungals suggests a similar mode of action.[1]
Below is a conceptual workflow for the experimental determination of antimicrobial potency and a diagram illustrating a potential mechanism of action.
References
In Vivo Validation of 1-benzyl-1H-indole-3-carbothioamide's Therapeutic Effects: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any in vivo validation studies for the therapeutic effects of 1-benzyl-1H-indole-3-carbothioamide . This guide, therefore, provides a comparative analysis of the closely related and well-studied compound, 1-benzyl-indole-3-carbinol , alongside other indole derivatives with established in vivo therapeutic efficacy. This information is intended to serve as a valuable resource for understanding the potential of the 1-benzyl-indole scaffold and guiding future research.
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. While in vivo data for this compound is not currently available, its structural analog, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has shown significant promise as an anti-cancer agent in preclinical in vivo models.[1][2] This guide presents a comparative overview of the in vivo therapeutic effects of 1-benzyl-I3C and other notable indole derivatives, highlighting their potential in oncology, neurodegenerative diseases, and inflammatory conditions.
Comparative Analysis of In Vivo Therapeutic Effects
The following table summarizes the key in vivo findings for 1-benzyl-indole-3-carbinol and other therapeutically relevant indole derivatives.
| Compound Class | Specific Compound(s) | Therapeutic Area | Animal Model(s) | Key In Vivo Findings & Efficacy |
| 1-Benzyl-Indole-3-Carbinol | 1-Benzyl-Indole-3-Carbinol (1-benzyl-I3C) | Breast & Melanoma Cancers | Athymic nude mice with MCF-7 or melanoma cell xenografts | Significant inhibition of tumor growth.[1][3] In melanoma xenografts, 1-benzyl-I3C downregulated key signaling proteins like LRP6, β-catenin, and LEF-1.[4] |
| Indole-Quinoxaline Hybrids | 2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer | Nude mice with ovarian cancer xenografts | Showed potent efficacy, achieving 100.0 ± 0.3% tumor growth suppression. |
| Indole-Chalcone Hybrids | Various derivatives | Pain & Inflammation | Mice (hot plate, tail immersion, acetic acid writhing, carrageenan-induced paw edema) | Demonstrated significant central and peripheral analgesic effects, as well as anti-inflammatory activity by reducing edema formation.[5][6][7] |
| Neuroprotective Indole Derivatives | NC009-1 | Parkinson's & Spinocerebellar Ataxia Type 17 (SCA17) | MPTP-induced mouse model of Parkinson's Disease & SCA17 transgenic mice | Ameliorated motor and behavioral deficits, increased striatal dopamine levels, and reduced neuroinflammation and oxidative stress.[8][9] Reduced polyQ aggregation in Purkinje cells in SCA17 mice.[9] |
Detailed Experimental Protocols
Breast Cancer Xenograft Model for 1-Benzyl-Indole-3-Carbinol
-
Objective: To evaluate the in vivo anti-tumor efficacy of 1-benzyl-I3C on estrogen-responsive breast cancer.
-
Animal Model: Female athymic nude mice.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Procedure:
-
Estrogen Supplementation: A week prior to cell implantation, mice are subcutaneously implanted with β-estradiol pellets to support the growth of estrogen-dependent MCF-7 cells.[10]
-
Cell Implantation: 1 x 107 MCF-7 cells, suspended in a suitable medium like Matrigel, are injected into the mammary fat pad of each mouse.[11]
-
Tumor Growth Monitoring: Tumor development is monitored, and tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[12] 1-benzyl-I3C is administered (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.
-
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Indole Derivatives
-
Objective: To assess the acute anti-inflammatory activity of indole derivatives.
-
Procedure:
-
Compound Administration: Animals are pre-treated with the test indole derivative or a reference anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., intraperitoneal injection).[15]
-
Induction of Inflammation: After a defined period (e.g., 1 hour), a 1% carrageenan solution is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.[15][16]
-
Edema Measurement: Paw volume is measured using a plethysmometer at baseline and at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15]
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
-
Visualized Pathways and Workflows
Wnt/β-Catenin Signaling Inhibition by 1-Benzyl-Indole-3-Carbinol in Melanoma
Caption: 1-benzyl-I3C inhibits melanoma proliferation by downregulating LRP6 and promoting β-catenin degradation.[4]
Workflow for In Vivo Neuroprotective Studies
Caption: General experimental workflow for evaluating the neuroprotective effects of indole derivatives in vivo.[17][18]
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - ACS Omega - Figshare [figshare.com]
- 8. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The indole compound NC009-1 inhibits aggregation and promotes neurite outgrowth through enhancement of HSPB1 in SCA17 cells and ameliorates the behavioral deficits in SCA17 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-induced paw edema in ICR mice [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. inotiv.com [inotiv.com]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPTP-Induced PD Mouse Model [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic selectivity profile of 1-benzyl-1H-indole-3-carbothioamide and its close analogs. The information presented herein is based on available experimental data to facilitate objective assessment and inform further research and development.
Introduction to this compound and Selectivity Profiling
This compound belongs to a class of indole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, an indole scaffold, is a key component in many natural and synthetic bioactive compounds. The carbothioamide group at the 3-position, often as part of a thiosemicarbazone linkage, is known to be a strong chelating agent for metal ions, which is crucial for the inhibition of various metalloenzymes.
Enzyme selectivity is a critical parameter in drug discovery and development. A selective inhibitor preferentially binds to its target enzyme over other enzymes, minimizing off-target effects and potential toxicity. This guide focuses on the selectivity profile of this compound and related compounds, with a primary focus on their well-documented activity as tyrosinase inhibitors and a comparative look at their effects on other enzyme systems.
Data Presentation: Enzyme Inhibition Profile
The following tables summarize the quantitative data on the inhibitory activity of this compound analogs and related 1-benzyl-indole derivatives against various enzymes.
Table 1: Inhibitory Activity of 1-benzyl-1H-indole-3-thiosemicarbazone Derivatives against Mushroom Tyrosinase
A series of N-1 and C-3 substituted indole-based thiosemicarbazones, which are structurally very similar to this compound, have been synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below.[1] Kojic acid is included as a standard reference inhibitor.[1]
| Compound ID | Substitution on Phenyl Ring of Thiosemicarbazide | IC50 (µM) vs. Mushroom Tyrosinase |
| 5k | 4-OH | 12.40 ± 0.26 |
| 5q | 4-Cl | 15.26 ± 0.30 |
| 5f | 3-NO2 | 15.28 ± 0.37 |
| 5d | 2-NO2 | 16.76 ± 0.38 |
| 5o | 3-Br | 17.10 ± 0.28 |
| Kojic Acid | (Standard) | 18.30 ± 0.41 |
Lower IC50 values indicate higher inhibitory potency.
Table 2: Comparative Inhibitory Activity of Related 1-Benzyl-Indole Derivatives Against Other Enzymes
To build a selectivity profile, it is essential to assess the activity of the compound class against a range of different enzymes. While direct selectivity data for this compound against a panel of enzymes is limited, studies on structurally related 1-benzyl-indole derivatives provide insights into their potential off-target activities.
| Compound Class | Enzyme Target | Key Findings |
| 1-Benzylindole derivatives | Cytosolic Phospholipase A2α (cPLA2α) | A 1-benzylindole derivative showed potent inhibition with an IC50 in the submicromolar range, suggesting that this class of compounds can interact with enzymes other than tyrosinase.[2] |
| N-Benzyl-3-indole derivatives | DNA Gyrase B (Bacterial) | Hydrazinecarbothioamide derivatives of N-benzyl-indole exhibited good antimicrobial activity, with molecular docking studies suggesting DNA gyrase B as a potential target.[3] |
| (S)-N-Benzyl-dihydroisoquinoline-carboxamides | Monoamine Oxidase A & B (MAO-A, MAO-B) | Certain derivatives showed potent inhibitory activity against both MAO-A and MAO-B, with IC50 values in the low micromolar range. |
| (S)-N-Benzyl-dihydroisoquinoline-carboxamides | Butyrylcholinesterase (BChE) | Several compounds in this series also displayed inhibitory activity against BChE. |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide.
Tyrosinase Inhibition Assay
This protocol is based on the DOPA-chrome formation method and is commonly used to assess the inhibitory activity of compounds against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO, negative control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of DMSO (for control wells) or the test compound at various concentrations.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Diagram 1: Melanin Biosynthesis Pathway and Tyrosinase Inhibition
References
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]
Safety Operating Guide
Personal protective equipment for handling 1-benzyl-1H-indole-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-benzyl-1H-indole-3-carbothioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar molecules and general laboratory safety principles is essential.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection against a range of chemicals. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves. Always consult the glove manufacturer's resistance guide.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing. Ensure it is fully buttoned.[3] |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes should be made of a non-porous material. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is vital to ensure personnel safety and prevent contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Handle the solid compound exclusively within the fume hood to prevent inhalation of dust.
-
When weighing, use a draft shield or weigh the material in a tared, sealed container.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol or as dictated by your institution's safety protocols) to decontaminate them.
-
Dispose of all contaminated materials as chemical waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as solid chemical waste. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
References
- 1. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
